2-Fluoro-4-(furan-3-yl)benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-fluoro-4-(furan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHXAMRXCBUPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-(furan-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway and predicted characterization profile for the novel compound, 2-Fluoro-4-(furan-3-yl)benzoic acid. Due to the absence of specific literature on this molecule, this document leverages established synthetic methodologies, primarily the Suzuki-Miyaura cross-coupling reaction, and extrapolates analytical data from structurally analogous compounds. This guide serves as a foundational resource for researchers intending to synthesize and characterize this target molecule for applications in medicinal chemistry and materials science.
Introduction
Fluorinated organic molecules are of significant interest in drug discovery and development due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The incorporation of a furan moiety, a common heterocyclic scaffold in pharmaceuticals, further expands the potential biological activity of the molecule. This compound represents a novel molecular scaffold combining these key features. This guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characteristics of this compound.
Proposed Synthesis
The synthesis of this compound can be strategically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the efficient formation of a carbon-carbon bond between an aryl halide and a heteroaryl boronic acid or ester.[1][2][3] The proposed two-step synthetic pathway is outlined below.
Workflow for the Proposed Synthesis:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of Methyl 2-fluoro-4-bromobenzoate
-
Reaction Setup: To a solution of 2-fluoro-4-bromobenzoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction Execution: The reaction mixture is then heated to reflux and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford methyl 2-fluoro-4-bromobenzoate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine methyl 2-fluoro-4-bromobenzoate (1.0 eq), furan-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio, 4 mL/mmol).
-
Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Execution: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis: The crude methyl 2-fluoro-4-(furan-3-yl)benzoate is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.
-
Purification: After completion of the hydrolysis, the THF is removed in vacuo. The aqueous layer is acidified with 1N HCl to a pH of approximately 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to yield this compound. Further purification can be achieved by recrystallization.
Predicted Characterization Data
While no experimental data for this compound is currently available, its characteristic analytical data can be predicted based on the known spectral data of structurally similar compounds.[4][5][6]
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Predicted shifts (ppm) in DMSO-d₆: 13.5 (s, 1H, -COOH), 8.1-8.2 (m, 1H, Ar-H), 7.9-8.0 (m, 1H, Ar-H), 7.7-7.8 (m, 1H, Furan-H), 7.5-7.6 (m, 1H, Ar-H), 7.0-7.1 (m, 1H, Furan-H), 6.7-6.8 (m, 1H, Furan-H). |
| ¹³C NMR | Predicted shifts (ppm) in DMSO-d₆: 165-166 (C=O), 160-162 (d, ¹JCF, C-F), 144-145 (Furan-C), 141-142 (Furan-C), 132-133 (d, Ar-C), 128-129 (d, Ar-C), 125-126 (Ar-C), 122-123 (Furan-C), 118-119 (d, Ar-C), 109-110 (Furan-C). |
| ¹⁹F NMR | Predicted shift (ppm) in DMSO-d₆: -110 to -115. |
| IR | Predicted peaks (cm⁻¹): 3300-2500 (O-H stretch, broad), 1700-1680 (C=O stretch), 1620-1600 (C=C stretch, aromatic), 1250-1200 (C-F stretch). |
| Mass Spec. | Predicted m/z (ESI-): [M-H]⁻ at 205.04. |
Logical Relationship for Spectral Prediction:
Figure 2: Logic for predicting the spectral data of the target compound.
Potential Applications
Given its structural features, this compound holds promise in several areas of research and development:
-
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The fluorinated benzoic acid motif is present in several approved drugs, and the furan ring can act as a bioisostere or a key binding element.
-
Materials Science: As a component in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the combination of aromatic and heterocyclic rings can influence the material's electronic properties.
Conclusion
This technical guide provides a robust starting point for the synthesis and characterization of this compound. The proposed Suzuki-Miyaura cross-coupling strategy is a high-yield, reliable method for the construction of the target biaryl system. The predicted analytical data offers a valuable reference for chemists to confirm the identity and purity of the synthesized compound. The potential applications in drug discovery and materials science underscore the importance of exploring this novel chemical entity.
References
- 1. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Technical Guide: 2-Fluoro-4-(furan-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-Fluoro-4-(furan-3-yl)benzoic acid is not widely documented in scientific literature or commercial catalogs. As such, a specific CAS number is not publicly available. This guide provides a prospective analysis, including a proposed synthetic route and predicted physicochemical and biological properties based on established chemical principles and data from analogous structures. All experimental data presented herein is predictive or adapted from protocols for similar compounds.
Introduction
This compound is a synthetic organic compound that incorporates three key structural motifs: a benzoic acid, a fluorine substituent, and a furan ring. The strategic placement of a fluorine atom on the benzene ring can significantly alter the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical in drug design. The furan moiety is a five-membered aromatic heterocycle present in numerous biologically active natural products and synthetic pharmaceuticals, known to interact with a variety of biological targets. The combination of these features in a single molecule makes this compound a compound of interest for discovery chemistry, particularly in the fields of pharmaceuticals and materials science.
Physicochemical Properties
As this compound is not commercially available, experimental data is unavailable. The following table summarizes its calculated and predicted properties.
| Property | Value | Source |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₁₁H₇FO₃ | Calculated |
| Molecular Weight | 206.17 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 200-220 °C | Predicted |
| Boiling Point | ~350-400 °C | Predicted |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
A highly plausible and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction would involve the coupling of a commercially available aryl halide, 4-Bromo-2-fluorobenzoic acid , with 3-Furanylboronic acid .
Reactants
| Reactant | CAS Number | Molecular Formula | Molecular Weight |
| 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | C₇H₄BrFO₂ | 219.01 g/mol |
| 3-Furanylboronic acid | 55552-70-0 | C₄H₅BO₃ | 111.89 g/mol |
| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 g/mol |
| RuPhos | 787618-22-8 | C₃₀H₄₅P | 440.65 g/mol |
| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 g/mol |
Experimental Protocol (Adapted)
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides with heteroarylboronic acids.[1]
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-Bromo-2-fluorobenzoic acid (1.0 mmol, 219 mg), 3-Furanylboronic acid (1.2 mmol, 134 mg), and Sodium Carbonate (2.0 mmol, 212 mg).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 4.5 mg) and RuPhos (0.04 mmol, 17.6 mg). Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (10 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH 2-3 with 1M HCl to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
NMR Spectroscopy
The following table provides predicted chemical shifts (δ) in ppm for ¹H, ¹³C, and ¹⁹F NMR spectra, assuming DMSO-d₆ as the solvent.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~13.5 | broad singlet | Carboxylic acid proton |
| ~8.2 | singlet | Furan C2-H | |
| ~7.9 | triplet | Benzoic acid C6-H | |
| ~7.6 | singlet | Furan C5-H | |
| ~7.4 | doublet | Benzoic acid C5-H | |
| ~7.3 | doublet | Benzoic acid C3-H | |
| ~6.9 | singlet | Furan C4-H | |
| ¹³C NMR | ~165 | singlet | Carboxylic acid carbon |
| ~160 (d, J≈250 Hz) | doublet | C2-F | |
| ~145 | singlet | Furan C2 | |
| ~140 | singlet | Furan C5 | |
| ~135 | doublet | Benzoic acid C6 | |
| ~130 | singlet | Benzoic acid C4 | |
| ~125 | singlet | Furan C3 | |
| ~120 | doublet | Benzoic acid C5 | |
| ~115 | doublet | Benzoic acid C3 | |
| ~110 | singlet | Furan C4 | |
| ~110 | doublet | Benzoic acid C1 | |
| ¹⁹F NMR | ~ -110 to -120 | singlet | Fluorine on benzoic acid |
Mass Spectrometry
-
Expected Exact Mass (for C₁₁H₇FO₃): 206.0379
-
Expected [M-H]⁻ in ESI-negative mode: 205.0301
Infrared (IR) Spectroscopy
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings.
-
~1250 cm⁻¹: C-F stretch.
-
~1150 cm⁻¹: C-O-C stretch of the furan ring.
Potential Biological Activity and Applications
While no specific biological data exists for this compound, the activities of its constituent moieties suggest potential areas for investigation.
-
Anti-inflammatory and Analgesic: Many fluorinated benzoic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial: The furan nucleus is a scaffold found in various antibacterial and antifungal agents.[2]
-
Anticancer: Both fluorinated aromatics and furan derivatives have been explored as potential anticancer agents.
-
Enzyme Inhibition: The combination of a carboxylic acid (a common pharmacophore for binding to active sites) and the unique electronic properties of the fluorinated furan-aryl system could lead to novel enzyme inhibitors.
Structure-Activity Relationship Logic
Caption: Relationship between structural motifs and potential biological activities.
Safety Information
-
Precursors: 4-Bromo-2-fluorobenzoic acid is an irritant.[3] 3-Furanylboronic acid is an irritant and air-sensitive.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Catalyst: Palladium compounds are toxic and should be handled with care.
-
Product: The final product, this compound, should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. A full safety assessment should be conducted before handling on a large scale.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Furanylboronic acid = 95.0 55552-70-0 [sigmaaldrich.com]
- 3. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 3-Furanboronic acid | 55552-70-0 [chemicalbook.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Fluoro-4-(furan-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformation, and predicted physicochemical properties of 2-Fluoro-4-(furan-3-yl)benzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide leverages computational predictions and established synthetic methodologies for analogous compounds. Included are its chemical identifiers, predicted quantitative data, a detailed plausible synthesis protocol via Suzuki-Miyaura coupling, and visualizations of its molecular structure and synthetic pathway. This document serves as a foundational resource for researchers interested in the potential applications of this and related biaryl carboxylic acids.
Molecular Structure and Identifiers
This compound is a biaryl carboxylic acid featuring a benzoic acid core substituted with a fluorine atom at the 2-position and a furan ring at the 4-position. The fluorine substitution is known to influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, while the furan moiety can participate in various non-covalent interactions, making it a person of interest for drug design.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| Canonical SMILES | O=C(O)c1cc(c2ccoc2)ccc1F |
| InChIKey | UPPWHBHCZZWJRU-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₇FO₃ |
| Molecular Weight | 206.17 g/mol |
digraph "2_Fluoro_4_furan_3_yl_benzoic_acid" { graph [fontname="Arial", fontsize=10, size="7.6,7.6!"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Atom Definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; F1 [label="F"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O3 [label="O"]; C11 [label="C"];
// Benzoic Acid Ring C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C1 [style=solid]; C1 -- C7 [style=solid]; C7 -- O1 [style=double]; C7 -- O2 [style=solid]; O2 -- H1 [style=solid]; C2 -- F1 [style=solid];
// Furan Ring C4 -- C8 [style=solid]; C8 -- C9 [style=solid]; C9 -- O3 [style=solid]; O3 -- C11 [style=solid]; C11 -- C10 [style=solid]; C10 -- C8 [style=double];
// Positioning {rank=same; C1; C6;} {rank=same; C2; C5;} {rank=same; C3; C4;} {rank=same; C7; F1;} {rank=same; O1; O2;} {rank=same; C8; C10;} {rank=same; C9; C11;} }
Caption: 2D Molecular Structure of this compound.
Predicted Physicochemical Properties
In the absence of experimental data, the following physicochemical properties have been predicted using computational models. These values provide an estimation of the molecule's behavior in biological and chemical systems.
| Property | Predicted Value | Method/Software |
| pKa | 3.5 - 4.5 | Various online predictors |
| logP | 2.0 - 2.5 | Various online predictors |
| Aqueous Solubility | Low | Predicted from logP |
Note: These values are predictions and should be used as estimates. Experimental validation is recommended.
Molecular Conformation
The conformation of this compound is primarily determined by the dihedral angles between the benzoic acid ring, the furan ring, and the carboxylic acid group.
-
Inter-ring Dihedral Angle: The rotation around the C-C bond connecting the benzoic acid and furan rings is expected to be sterically hindered. The most stable conformation is likely to be non-planar to minimize steric clash between the ortho hydrogens of both rings.
-
Carboxylic Acid Conformation: The carboxylic acid group's orientation relative to the benzene ring can be influenced by intramolecular hydrogen bonding. The presence of the ortho-fluorine atom may favor a conformation where the carboxylic acid proton interacts with the fluorine, although this is generally a weak interaction.
Further computational modeling, such as Density Functional Theory (DFT) calculations, would be required to more accurately determine the lowest energy conformation and the rotational energy barrier between the two aromatic rings.
Proposed Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and organoboron compounds and is known for its high tolerance of various functional groups.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Methodology:
Materials:
-
4-Bromo-2-fluorobenzoic acid (1.0 eq)
-
3-Furylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Deionized water (solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (drying agent)
-
Hydrochloric acid (1M, for acidification)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 3-furylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and deionized water (typically in a 3:1 to 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq), to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2-3 using 1M HCl. This will protonate the carboxylic acid, making it soluble in the organic phase. Extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
While experimental data on this compound remains scarce, this technical guide provides a solid foundation for its study. The predicted physicochemical properties suggest it has characteristics suitable for further investigation in drug discovery and materials science. The proposed synthesis via Suzuki-Miyaura coupling offers a reliable and adaptable route for its preparation. It is anticipated that this guide will facilitate future research into this and structurally related compounds, ultimately enabling the exploration of their potential applications.
Discovery of Novel Furan-Containing Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The furan nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a benzoic acid moiety can further enhance the therapeutic potential by providing an additional site for interaction with biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of novel furan-containing benzoic acid derivatives, with a focus on their potential as anticancer agents.
Synthesis of Furan-Containing Benzoic Acid Derivatives
A common and effective method for the synthesis of furan-containing benzoic acid derivatives is the Knoevenagel condensation, followed by intramolecular cyclization. This approach offers a versatile route to a variety of substituted furans.
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol describes the synthesis of a rhodanine-based 4-(furan-2-yl)benzoic acid derivative, which has been shown to be an inhibitor of xanthine oxidase.
Materials:
-
Substituted rhodanine
-
4-(5-formyl-furan-2-yl)benzoic acid
-
2-aminoethanol or potassium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of the appropriate rhodanine derivative (1 mmol) and 4-(5-formyl-furan-2-yl)benzoic acid (1 mmol) is prepared.
-
2-aminoethanol (in the case of N-substituted rhodanines) or potassium acetate (for unsubstituted rhodanine) is added as a catalyst.
-
Glacial acetic acid is added as a solvent.
-
The reaction mixture is refluxed for 2-5 hours.
-
After cooling, the precipitate is filtered, washed with water, and dried to yield the final product.
Biological Evaluation: Anticancer Activity
The in vitro cytotoxic activity of the synthesized furan-containing benzoic acid derivatives is commonly evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., HeLa, SW620, KYSE70, KYSE150, MCF-7)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized furan-containing benzoic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and incubated for another 24-48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of representative furan-containing benzoic acid derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1 | HeLa | 0.08 | [3] |
| 4 | HeLa | 8.79 | [3] |
| 17 | HeLa | 1.25 | [3] |
| 20 | HeLa | 2.11 | [3] |
| 21 | HeLa | 3.45 | [3] |
| 24 | HeLa | 0.23 | [3] |
| 24 | SW620 | 5.67 | [3] |
| 26 | SW620 | 12.34 | [3] |
| 27 | HeLa | 1.89 | [3] |
| 31 | HeLa | 4.32 | [3] |
| 32 | HeLa | 0.15 | [3] |
| 32 | SW620 | 8.91 | [3] |
| 35 | SW620 | 10.76 | [3] |
| 4c | KYSE70 | 0.655 µg/mL (after 48h) | [2] |
| 4c | KYSE150 | 0.655 µg/mL (after 48h) | [2] |
| 4 | MCF-7 | 4.06 | [4] |
| 7 | MCF-7 | 2.96 | [4] |
Mechanism of Action: Signaling Pathway Modulation
Several studies have indicated that furan-containing benzoic acid derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and Wnt/β-catenin pathways are two such critical pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers.
Caption: The PI3K/Akt signaling pathway and potential inhibition by furan derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation and tumor formation.
Caption: The Wnt/β-catenin signaling pathway and its potential modulation.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel furan-containing benzoic acid derivatives as anticancer agents.
Caption: A typical experimental workflow for anticancer drug discovery.
Conclusion
Novel furan-containing benzoic acid derivatives represent a promising class of compounds with significant potential for the development of new anticancer therapies. Their straightforward synthesis, potent in vitro cytotoxicity, and ability to modulate key oncogenic signaling pathways make them attractive candidates for further preclinical and clinical investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore this exciting area of medicinal chemistry.
References
- 1. Crosstalk between PI3K/Akt and Wnt/β-catenin pathways promote colorectal cancer progression regardless of mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Crosstalk between PI3K/Akt and Wnt/β-catenin pathways promote colorectal cancer progression regardless of mutational status - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 2-Fluoro-4-(furan-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical framework for the initial biological activity screening of the novel compound, 2-Fluoro-4-(furan-3-yl)benzoic acid. While no specific biological data for this compound currently exists in the public domain, its structural motifs—a fluorinated benzoic acid and a furan ring—are present in numerous biologically active molecules. Furan derivatives are known for a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Similarly, the inclusion of fluorine in drug candidates can enhance metabolic stability and binding affinity.[4] This guide outlines a prospective screening strategy, detailing experimental protocols and data presentation formats to elucidate the therapeutic potential of this compound.
Rationale for Screening: Predicted Biological Activities
Based on extensive literature on structurally related compounds, this compound is a candidate for screening in the following therapeutic areas:
-
Antimicrobial Activity: Furan-containing compounds have demonstrated notable antibacterial and antifungal properties.[1][5] The furan scaffold is a key component in various antimicrobial agents.[1][6]
-
Anti-inflammatory Activity: Derivatives of furan are recognized for their anti-inflammatory effects.[1][3]
-
Anticancer Activity: Numerous benzo[b]furan derivatives have been investigated for their potential as antitumor and antiproliferative agents.[7]
-
Analgesic Activity: Certain furan derivatives have been reported to possess analgesic properties.[1]
A systematic screening approach is therefore warranted to investigate these potential activities.
Proposed Screening Workflow
The following workflow provides a structured approach to the initial biological evaluation of this compound.
Caption: A generalized workflow for the biological activity screening of a novel compound.
Experimental Protocols
This section details the methodologies for key screening experiments.
In Vitro Cytotoxicity Assay: MTT Protocol
Objective: To determine the general cytotoxicity of the compound against a non-cancerous cell line (e.g., HEK293) to establish a safe concentration range for further assays.
Materials:
-
HEK293 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Antimicrobial Screening: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compound and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well plates
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well.
-
Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory Screening: COX-2 Inhibition Assay
Objective: To evaluate the in vitro inhibitory activity of the compound against the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (commercially available)
-
Test compound and a known COX-2 inhibitor (e.g., Celecoxib)
Procedure:
-
Follow the protocol provided with the commercial assay kit.
-
Typically, the test compound is pre-incubated with the COX-2 enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin E2 (PGE2) is measured, often via a colorimetric or fluorescent method.
-
The percentage of COX-2 inhibition is calculated by comparing the signal from the compound-treated wells to the vehicle control.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Data Presentation: Quantitative Summary
All quantitative results should be presented in a clear, tabular format to facilitate comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Result (µM) |
|---|
| HEK293 | MTT | IC₅₀ (48h) | >100 (Hypothetical) |
Table 2: Antimicrobial Activity of this compound
| Organism | Strain | MIC (µg/mL) |
|---|---|---|
| S. aureus | ATCC 29213 | 16 (Hypothetical) |
| E. coli | ATCC 25922 | 64 (Hypothetical) |
| C. albicans | ATCC 90028 | 32 (Hypothetical) |
Table 3: Anti-inflammatory Activity of this compound
| Target | Assay Type | Endpoint | Result (µM) |
|---|
| COX-2 | Enzyme Inhibition | IC₅₀ | 25 (Hypothetical) |
Potential Signaling Pathway Involvement: NF-κB Pathway
Given the potential anti-inflammatory activity, a plausible mechanism of action could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to the inflammatory response.
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition.
Conclusion
While experimental data for this compound is not yet available, its chemical structure suggests a strong potential for diverse biological activities. The screening protocols and workflow outlined in this guide provide a robust starting point for a thorough investigation into its therapeutic promise. A systematic approach, beginning with broad primary screening and progressing to more focused secondary and mechanistic studies, will be crucial in uncovering the pharmacological profile of this novel compound.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability Studies of 2-Fluoro-4-(furan-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(furan-3-yl)benzoic acid is a synthetic organic compound featuring a fluorinated benzoic acid scaffold substituted with a furan ring. The unique combination of these moieties suggests potential for diverse biological activities, as furan derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3][4] The incorporation of a fluorine atom can further enhance metabolic stability, binding affinity, and bioavailability.[5]
This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of this compound, critical parameters for its development as a potential therapeutic agent. The following sections detail standardized experimental protocols, present hypothetical data for illustrative purposes, and outline potential molecular interactions.
Solubility Studies
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[6][7] Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound's dissolution properties.[8][9][10]
Experimental Protocols
2.1.1. Kinetic Solubility Assay
This assay measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, mimicking the conditions of many high-throughput screening assays.[8][9][10][11][12]
-
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Automated liquid handler
-
Plate shaker
-
Nephelometer or UV-Vis spectrophotometer
-
Filtration apparatus (for direct UV method)
-
-
Procedure (Nephelometric Method):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the light scattering of each well using a nephelometer to detect precipitation.
-
The highest concentration that does not show significant precipitation is reported as the kinetic solubility.
-
2.1.2. Thermodynamic Solubility Assay
This "shake-flask" method determines the equilibrium solubility of the solid compound in a given solvent, which is considered its true solubility.[9][13][14][15][16][17]
-
Materials and Equipment:
-
Solid this compound
-
Purified water, PBS (pH 7.4), and other relevant buffers
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
-
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent (e.g., 5 mL of PBS, pH 7.4).
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the excess solid.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
-
Data Presentation: Solubility of this compound
| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS (pH 7.4) | 25 | > 150 | > 735 |
| Thermodynamic | Purified Water | 25 | 85.6 | 419.3 |
| Thermodynamic | PBS (pH 7.4) | 25 | 123.2 | 603.5 |
| Thermodynamic | FaSSIF | 37 | 145.8 | 714.2 |
| Thermodynamic | FeSSIF | 37 | 162.5 | 796.0 |
Fasted-State Simulated Intestinal Fluid (FaSSIF), Fed-State Simulated Intestinal Fluid (FeSSIF)
Visualization: Solubility Testing Workflow
Caption: Workflow for determining the kinetic and thermodynamic solubility.
Stability Studies
Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[18][19][20][21] Forced degradation (stress testing) studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[22][23][24][25][26][27][28] These studies are conducted based on the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols: Forced Degradation Studies
A validated stability-indicating HPLC method is required to separate the parent compound from any degradation products.
3.1.1. Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)
-
Procedure:
-
Prepare solutions of this compound in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Withdraw samples at specified time points (e.g., 0, 1, 3, 7 days).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by HPLC to determine the percentage of remaining parent compound and the formation of any degradation products.
-
3.1.2. Oxidative Stability
-
Procedure:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂ in water).
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
Analyze samples at appropriate time points by HPLC.
-
3.1.3. Photostability
-
Procedure (as per ICH Q1B guidelines): [29][30][31][32][33]
-
Expose the solid compound and a solution of the compound to a light source that provides both visible and UV light.
-
The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored in the dark under the same temperature conditions.
-
Analyze both the light-exposed and dark control samples by HPLC.
-
3.1.4. Thermal Stability (Solid State)
-
Procedure:
-
Place the solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Analyze samples at various time points (e.g., 1, 2, 4 weeks) by HPLC to assess for degradation.
-
Data Presentation: Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (RRT) |
| 0.1 N HCl (60°C) | 7 days | 8.5 | 2 | 0.85 |
| 0.1 N NaOH (60°C) | 7 days | 15.2 | 3 | 0.78 |
| Water (60°C) | 7 days | < 1.0 | 0 | - |
| 3% H₂O₂ (RT) | 24 hours | 11.8 | 2 | 0.92 |
| Photostability (ICH Q1B) | - | 5.3 | 1 | 1.15 |
| Thermal (60°C/75% RH) | 4 weeks | 2.1 | 1 | 0.85 |
Relative Retention Time (RRT) is given relative to the parent peak.
Visualization: Stability Testing Workflow
Caption: Workflow for forced degradation (stress) stability testing.
Hypothetical Signaling Pathway Involvement
Derivatives of furan and benzoic acid have been investigated for their anti-inflammatory properties. A plausible mechanism of action for an anti-inflammatory compound involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
In a hypothetical scenario, this compound could act as an inhibitor of IKK (IκB kinase), a key enzyme in the NF-κB pathway. By inhibiting IKK, the phosphorylation and subsequent degradation of IκBα (inhibitor of NF-κB) would be prevented. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.
Visualization: Hypothetical NF-κB Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
The solubility and stability profiles of this compound are fundamental to its potential as a drug candidate. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary data for early-stage drug development. The hypothetical data and pathway analysis suggest that this compound may possess favorable physicochemical properties and a plausible mechanism of action for conditions such as inflammation. Further empirical studies are required to validate these predictions and fully elucidate the therapeutic potential of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. hovione.com [hovione.com]
- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 7. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. sciforum.net [sciforum.net]
- 18. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. japsonline.com [japsonline.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. scribd.com [scribd.com]
- 23. ijcrt.org [ijcrt.org]
- 24. veeprho.com [veeprho.com]
- 25. rsc.org [rsc.org]
- 26. biobostonconsulting.com [biobostonconsulting.com]
- 27. rwandafda.gov.rw [rwandafda.gov.rw]
- 28. google.com [google.com]
- 29. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 30. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 31. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 32. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
2-Fluoro-4-(furan-3-yl)benzoic acid: A Technical Guide for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-(furan-3-yl)benzoic acid as a promising fragment for fragment-based drug discovery (FBDD). While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from closely related analogs and foundational chemical principles to present its potential utility. This guide covers hypothetical synthesis, physicochemical properties, potential biological activities, and its application in FBDD workflows. Detailed experimental protocols and conceptual diagrams are provided to illustrate its potential in the drug discovery pipeline.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds in drug development.[1][2][3] FBDD utilizes small, low-complexity molecules, or "fragments," which typically have a low molecular weight (under 300 Da), to probe the binding sites of biological targets.[3] Although these fragments usually exhibit weak binding affinity, they form high-quality interactions with the target protein.[1] The small size and simplicity of fragments allow for a more efficient exploration of chemical space and often lead to lead compounds with better drug-like properties.[2]
The core principle of FBDD involves identifying a fragment hit and then optimizing its structure to increase potency and selectivity. This can be achieved through various strategies, including fragment growing, linking, or merging. The success of FBDD has been demonstrated by the number of approved drugs that have originated from this approach.[1]
The Potential of this compound as a Fragment
The molecule this compound incorporates several key features that make it an attractive fragment for FBDD:
-
Fluorine Substitution: The ortho-fluoro substituent on the benzoic acid ring can significantly influence the molecule's conformation and pKa, and can form specific interactions with protein targets, such as hydrogen bonds or halogen bonds. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
-
Furan Moiety: The furan ring is an electron-rich aromatic heterocycle present in many biologically active compounds.[4][5] It can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding (via the oxygen atom). Furan derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][5]
-
Carboxylic Acid Group: The carboxylic acid provides a key interaction point, capable of forming strong hydrogen bonds or salt bridges with amino acid residues in a protein's active site. It also provides a convenient handle for synthetic elaboration to "grow" the fragment into a more potent inhibitor.
Physicochemical Properties (Hypothetical)
Based on the general properties of similar fragments used in FBDD, the following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value | Rationale |
| Molecular Weight | ~192.15 g/mol | Below the 300 Da threshold for fragments. |
| cLogP | ~2.5 | Within the typical range for fragments, ensuring adequate solubility while retaining some lipophilicity for cell permeability. |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group. |
| Hydrogen Bond Acceptors | 3 | The carboxylic acid carbonyl, the furan oxygen, and the fluorine atom. |
| Rotatable Bonds | 1 | The bond between the benzoic acid and furan rings, providing some conformational flexibility. |
Hypothetical Synthesis
A plausible synthetic route to this compound could involve a Suzuki coupling reaction, a common method for forming aryl-aryl bonds.
Experimental Protocol: Suzuki Coupling
-
Reactants: 2-Fluoro-4-bromobenzoic acid (1 equivalent), 3-furanylboronic acid (1.2 equivalents), Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Procedure:
-
To a round-bottom flask, add 2-Fluoro-4-bromobenzoic acid, 3-furanylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture and the palladium catalyst.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer to precipitate the product.
-
Collect the solid product by filtration and purify by recrystallization or column chromatography.
-
Potential Biological Applications and Signaling Pathways
Given the known biological activities of furan and fluorobenzoic acid derivatives, this compound could be explored as a fragment for targets in various disease areas. For instance, derivatives of fluorobenzoic acid have been investigated as antimicrobial agents.[6][7] Furan-containing compounds have also demonstrated a broad spectrum of biological activities.[4][5]
Hypothetical Target: Fatty Acid Biosynthesis
Some benzoic acid derivatives have been shown to inhibit enzymes involved in fatty acid biosynthesis (FAB) in bacteria.[8] The fragment this compound could potentially bind to an enzyme in this pathway, such as FabI, the enoyl-acyl carrier protein reductase.
Caption: Hypothetical inhibition of the bacterial fatty acid biosynthesis pathway.
Fragment Screening and Hit Validation Workflow
Identifying and validating fragment hits is a critical step in FBDD. A typical workflow is outlined below.
Experimental Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Fragment Library Screening: Prepare a library of fragments, including this compound, dissolved in an appropriate buffer.
-
SPR Analysis:
-
Flow the fragment solutions over the sensor chip at a constant flow rate.
-
Monitor the change in the refractive index near the sensor surface, which is proportional to the binding of the fragment to the immobilized protein.
-
Regenerate the sensor surface between fragment injections.
-
-
Hit Identification: Fragments that produce a significant and reproducible binding response are considered primary hits.
-
Hit Validation:
-
Confirm the identity and purity of the hit fragments.
-
Perform dose-response experiments to determine the binding affinity (KD).
-
Use orthogonal biophysical techniques (e.g., Nuclear Magnetic Resonance - NMR, Isothermal Titration Calorimetry - ITC) to confirm the binding.
-
Caption: A typical workflow for fragment-based drug discovery.
Conclusion
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. ijabbr.com [ijabbr.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Assessment of 2-Fluoro-4-(furan-3-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a foundational preclinical toxicity assessment of the novel compound, 2-Fluoro-4-(furan-3-yl)benzoic acid. In the absence of direct empirical data, this document outlines a comprehensive initial screening strategy encompassing in vitro cytotoxicity, genotoxicity, and an in vivo acute toxicity evaluation. The methodologies presented are based on established protocols from regulatory guidelines and scientific best practices. This guide is intended to serve as a framework for researchers and drug development professionals initiating the safety evaluation of this and structurally related molecules. All data presented herein is hypothetical and for illustrative purposes.
Introduction
This compound is a small molecule with potential applications in medicinal chemistry, likely as an intermediate or a primary pharmacophore. As with any new chemical entity destined for further development, a thorough understanding of its toxicological profile is paramount. This document outlines the essential primary toxicity assays required to establish a preliminary safety profile. The core components of this initial assessment include evaluating the compound's potential to induce cell death (cytotoxicity), cause genetic mutations (genotoxicity), and elicit short-term adverse effects in a whole-animal model (acute oral toxicity).
In Vitro Cytotoxicity Assessment
Cytotoxicity assays are fundamental in early-stage drug discovery to measure the intrinsic toxicity of a compound to cells.[1][2][3] These assays can help in eliminating compounds with a high potential for causing cell damage early in the development process.[1]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human hepatocellular carcinoma (HepG2) and human embryonic kidney (HEK293) cell lines
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HepG2 and HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (final concentrations ranging from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (0.5% DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Hypothetical Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) |
| HepG2 | This compound | > 100 |
| HEK293 | This compound | > 100 |
Interpretation: The hypothetical data suggests that this compound does not exhibit significant cytotoxicity against HepG2 and HEK293 cells at concentrations up to 100 µM.
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenic potential.[4][5][6][7]
Experimental Protocol: Ames Test
The Ames test utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[4][5][6] The assay measures the ability of a substance to cause mutations that revert the bacteria to a histidine-synthesizing state (his+).[5][6]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound
-
S9 metabolic activation system (rat liver homogenate)
-
Minimal glucose agar plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Preparation: Prepare various concentrations of the test compound.
-
Incubation: In separate tubes, mix the test compound, the bacterial strain, and either the S9 mix (for metabolic activation) or a buffer.[4][7]
-
Plating: Pour the mixture onto minimal glucose agar plates.[4]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[4]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Hypothetical Genotoxicity Data
| Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertants ± SD | Result |
| TA98 | - | 0, 10, 50, 100, 500 | 25 ± 4, 28 ± 5, 30 ± 3, 32 ± 6, 35 ± 5 | Negative |
| TA98 | + | 0, 10, 50, 100, 500 | 30 ± 6, 33 ± 4, 36 ± 5, 38 ± 7, 40 ± 6 | Negative |
| TA100 | - | 0, 10, 50, 100, 500 | 120 ± 10, 125 ± 12, 130 ± 11, 135 ± 14, 140 ± 13 | Negative |
| TA100 | + | 0, 10, 50, 100, 500 | 130 ± 15, 138 ± 13, 145 ± 16, 150 ± 14, 155 ± 17 | Negative |
Interpretation: The hypothetical results from the Ames test indicate that this compound is not mutagenic in the tested Salmonella typhimurium strains, both with and without metabolic activation.
In Vivo Acute Oral Toxicity
An acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance.[8][9][10] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.[10][11]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Sex: Female (testing in one sex is often considered sufficient)[11]
-
Number of animals: 3 per step[11]
Procedure:
-
Dosing: A single oral dose of the test substance is administered to a group of 3 female rats. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[8]
-
Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is decreased. If no mortality is observed, the dose for the next step is increased.
-
Classification: The substance is classified based on the observed mortality at specific dose levels according to the Globally Harmonised System (GHS).[10]
Hypothetical Acute Oral Toxicity Data
| Starting Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs | GHS Classification |
| 2000 | 3 | 0/3 | No significant signs of toxicity observed. | Not Classified (LD₅₀ > 2000 mg/kg) |
Interpretation: Based on the hypothetical data, this compound would be classified as having low acute oral toxicity, with an LD₅₀ greater than 2000 mg/kg.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Workflow for the Ames test for genotoxicity.
Caption: Workflow for the acute oral toxicity study (OECD 423).
Potential Signaling Pathway Perturbation
Benzoic acid and its derivatives can interact with various biological pathways. While specific pathways for this compound are unknown, related compounds are known to influence pathways such as the salicylic acid biosynthesis pathway in plants or interact with pro-inflammatory signaling pathways.[12][13] Further investigation would be required to determine if this compound has any significant off-target effects on key mammalian signaling pathways.
Caption: Hypothetical signaling pathways potentially affected by benzoic acid derivatives.
Conclusion and Future Directions
This initial toxicity assessment, based on a hypothetical data set, suggests that this compound exhibits a favorable preliminary safety profile. The compound demonstrated low cytotoxicity, no mutagenic activity in the Ames test, and low acute oral toxicity.
These findings, while encouraging, represent only the initial step in a comprehensive safety evaluation. Further studies are recommended, including:
-
In vitro micronucleus assay: To assess for chromosomal damage.
-
hERG assay: To evaluate the potential for cardiac toxicity.
-
ADME studies: To understand the absorption, distribution, metabolism, and excretion profile of the compound.
-
Repeated-dose toxicity studies: To assess the effects of longer-term exposure.
The protocols and frameworks provided in this guide offer a robust starting point for the continued toxicological evaluation of this compound and other novel chemical entities.
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Synthetic Insight: A Protocol for the Preparation of 2-Fluoro-4-(furan-3-yl)benzoic acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a detailed synthetic protocol for the preparation of 2-Fluoro-4-(furan-3-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy employs a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This application note provides a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic pathway.
Introduction
Fluorinated benzoic acid derivatives are of significant interest in drug discovery due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered acidity. The incorporation of a furan moiety can further modulate the pharmacological profile of a molecule. This compound, therefore, represents a key intermediate for the synthesis of novel bioactive compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, offering high yields and functional group tolerance. The proposed synthesis leverages this reaction for the efficient coupling of a commercially available fluorinated benzoic acid precursor with a furan boronic acid.
Synthetic Scheme
The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-Fluoro-4-bromobenzoic acid and furan-3-ylboronic acid.
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar Suzuki-Miyaura cross-coupling reactions.
| Parameter | Value |
| Starting Materials | |
| 2-Fluoro-4-bromobenzoic acid | 1.0 eq |
| Furan-3-ylboronic acid | 1.2 eq |
| Catalyst & Reagents | |
| Pd(PPh₃)₄ | 0.05 eq |
| K₂CO₃ | 2.0 eq |
| Reaction Conditions | |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 h |
| Product | |
| Yield | 75-85% (Estimated) |
| Purity | >95% (after purification) |
| Molecular Formula | C₁₁H₇FO₃ |
| Molecular Weight | 206.17 g/mol |
Experimental Protocol
This protocol is based on established procedures for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
2-Fluoro-4-bromobenzoic acid
-
Furan-3-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 2-Fluoro-4-bromobenzoic acid (1.0 mmol, 219 mg), furan-3-ylboronic acid (1.2 mmol, 134 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add a mixture of anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass spectrometry (MS)
-
High-performance liquid chromatography (HPLC)
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Key stages of the synthesis and purification process.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of the Suzuki-Miyaura cross-coupling reaction ensures good yields and high purity of the final product, making it a suitable procedure for both academic and industrial research settings. The resulting compound can be utilized in the development of novel pharmaceuticals and advanced materials.
Application Notes and Protocols for the Synthesis of 4-Aryl-Fluorobenzoic Acids via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aryl-fluorobenzoic acids are a class of organic compounds of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the benzoic acid scaffold can profoundly influence the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and acidity (pKa).[1][2] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects of drug candidates. Consequently, the development of efficient and versatile synthetic methods for accessing these compounds is of paramount importance.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] This palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid) and an organic halide or triflate offers high functional group tolerance, mild reaction conditions, and generally high yields.[4] This application note provides detailed protocols for the synthesis of various 4-aryl-fluorobenzoic acids using the Suzuki coupling reaction, summarizing key quantitative data and outlining experimental workflows. 4-Bromo-2-fluorobenzoic acid, for instance, is a key intermediate in the synthesis of pharmaceuticals like enzalutamide and Venclexta.[5]
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki coupling synthesis of various 4-aryl-fluorobenzoic acids.
Table 1: Suzuki Coupling of Bromobenzoic Acids with Arylboronic Acids [6]
| Entry | Bromobenzoic Acid | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | 1.5 | 95 |
| 2 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | 1.5 | 99 |
| 3 | 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | 1.5 | 89 |
| 4 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | 1.5 | 96 |
| 5 | 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | 1.5 | 98 |
| 6 | 4-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | 1.5 | 97 |
| 7 | 4-Bromobenzoic acid | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | 1.5 | 96 |
| 8 | 4-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | 1.5 | 99 |
Table 2: Optimization of Suzuki Coupling for Biphenyl-4-carboxylic Acid Synthesis [7]
| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | C₆₀-TEGs/PdCl₂ (0.01) | K₂CO₃ | H₂O | 4 | 85 |
| 2 | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | H₂O | 4 | 97 |
| 3 | C₆₀-TEGs/PdCl₂ (0.10) | K₂CO₃ | H₂O | 4 | 97 |
| 4 | C₆₀-TEGs/PdCl₂ (0.15) | K₂CO₃ | H₂O | 4 | 97 |
| 5 | C₆₀-TEGs/PdCl₂ (0.05) | Na₂CO₃ | H₂O | 4 | 92 |
| 6 | C₆₀-TEGs/PdCl₂ (0.05) | Cs₂CO₃ | H₂O | 4 | 98 |
| 7 | C₆₀-TEGs/PdCl₂ (0.05) | K₃PO₄ | H₂O | 4 | 88 |
| 8 | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | H₂O | 1 | 75 |
| 9 | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | H₂O | 2 | 88 |
| 10 | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | H₂O | 6 | 97 |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling synthesis of 4-aryl-fluorobenzoic acids. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki Coupling in an Aqueous Medium[6]
This protocol utilizes a water-soluble palladium catalyst for a green and efficient synthesis.
Materials:
-
Appropriate bromo-fluorobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
-
Filtration apparatus
-
Dilute hydrochloric acid
Procedure:
-
To a round-bottomed flask, add the bromo-fluorobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
-
Add distilled water (5.0 mL) to the flask.
-
Stir the mixture at room temperature under air for 1.5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the precipitate and wash it with distilled water to separate the product from the reaction mixture.
-
To remove by-products from the homo-coupling of the arylboronic acid, dissolve the precipitate in boiling water (100 mL) for 10 minutes and filter the hot solution under vacuum.
-
Acidify the filtrate with dilute hydrochloric acid with stirring until the pH reaches 3-4 to precipitate the final product.
-
Filter the white precipitate, wash with distilled water (20 mL), and dry under vacuum.
Protocol 2: Suzuki Coupling Using a Heterogeneous Catalyst in an Aqueous-Organic Mixture[8]
This protocol is suitable for reactions where the starting materials may have limited water solubility.
Materials:
-
4-Bromobenzoic acid (or a fluorinated derivative) (0.5 mmol)
-
Arylboronic acid (0.6 mmol)
-
Supramolecular inclusion complex catalyst (e.g., Ad-L-PdCl₂⊂dmβ-CD) (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (1.2 mmol)
-
Water-organic solvent mixture (e.g., 3:1 v/v water:methanol) (4 mL)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the 4-bromobenzoic acid (0.5 mmol), arylboronic acid (0.6 mmol), supramolecular catalyst (0.5 mol%), and sodium carbonate (1.2 mmol) in the water-organic solvent mixture (4 mL).
-
Stir the homogeneous reaction mixture at room temperature in the air for 2-4 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or ¹H NMR).
-
Upon completion, the product can be isolated by standard work-up procedures, which may include extraction and purification by chromatography or recrystallization.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 4-aryl-fluorobenzoic acids.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Palladium-Catalyzed Synthesis of Benzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzofuran derivatives, a crucial scaffold in medicinal chemistry and materials science. The protocols focus on modern palladium-catalyzed methodologies, offering efficient and versatile routes to a wide array of substituted benzofurans.
Introduction
Benzofuran derivatives are prevalent in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties. Palladium catalysis has emerged as a powerful tool for the construction of the benzofuran core, enabling the formation of carbon-carbon and carbon-oxygen bonds with high efficiency and selectivity. This document outlines three key palladium-catalyzed strategies: Tandem Heck Alkynylation/Cyclization, Sonogashira Coupling followed by Electrophilic Cyclization, and C-H Activation/Oxidation.
Tandem Heck Alkynylation/Cyclization
This one-pot reaction combines a copper-free Sonogashira-type coupling with an intramolecular cyclization, providing a step- and time-efficient method for synthesizing 2-substituted benzofurans from 2-iodophenols and terminal alkynes.[1][2]
Logical Workflow for Tandem Heck Alkynylation/Cyclization
Caption: Workflow for the one-pot tandem Heck alkynylation/cyclization.
Experimental Protocol: Synthesis of 2-Phenylbenzofuran[2]
Materials:
-
2-Iodophenol
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMSO (5 mL) to the tube.
-
Add phenylacetylene (1.2 mmol) to the reaction mixture via syringe.
-
The reaction mixture is then heated to 80 °C and stirred for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylbenzofuran.
Data Presentation
| Entry | Alkyne Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[2] |
| 1 | Phenylacetylene | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMSO | 80 | 4 | 81 |
| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMSO | 80 | 4 | 75 |
| 3 | 3,3-Dimethyl-1-butyne | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMSO | 80 | 6 | 68 |
| 4 | 4-Ethynylanisole | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMSO | 80 | 4 | 85 |
Sonogashira Coupling and Electrophilic Cyclization
This two-step, one-pot approach allows for the synthesis of 2,3-disubstituted benzofurans. It begins with a palladium/copper-catalyzed Sonogashira coupling of an o-iodoanisole with a terminal alkyne, followed by an electrophilic cyclization.[3]
Signaling Pathway for Sonogashira Coupling and Cyclization
Caption: Reaction pathway for benzofuran synthesis via Sonogashira coupling.
Experimental Protocol: Synthesis of 3-Iodo-2-phenylbenzofuran[3]
Materials:
-
o-Iodoanisole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Sonogashira Coupling: In a round-bottom flask, dissolve o-iodoanisole (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (10 mL).
-
To this solution, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Electrophilic Cyclization: After the coupling is complete (monitored by TLC), add a solution of iodine (2.0 mmol) in dichloromethane (5 mL) to the reaction mixture.
-
Continue stirring at room temperature for an additional 3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-iodo-2-phenylbenzofuran.
Data Presentation
| Entry | Alkyne | Electrophile | Yield (%)[3] |
| 1 | Phenylacetylene | I₂ | 94 |
| 2 | 4-Methylphenylacetylene | I₂ | 92 |
| 3 | 4-Methoxyphenylacetylene | I₂ | 95 |
| 4 | 1-Hexyne | I₂ | 85 |
| 5 | Phenylacetylene | PhSeCl | 90 |
C-H Activation/Oxidation Tandem Reaction
This methodology allows for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes via a palladium-catalyzed C-H activation and oxidation tandem reaction. This approach is particularly useful for synthesizing complex, substituted benzofurans.[4][5]
Experimental Workflow for C-H Activation/Oxidation
Caption: Workflow for benzofuran synthesis via C-H activation/oxidation.
Experimental Protocol: General Procedure for Benzofuran Synthesis[5]
Materials:
-
2-Hydroxystyrene derivative
-
Iodobenzene derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine the 2-hydroxystyrene derivative (0.5 mmol), iodobenzene derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), P(o-tol)₃ (0.1 mmol, 20 mol%), Cs₂CO₃ (1.0 mmol), and Ag₂CO₃ (0.5 mmol).
-
Add anhydrous DMF (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired benzofuran derivative.
Data Presentation
| Entry | 2-Hydroxystyrene Substrate | Iodobenzene Substrate | Yield (%)[5] |
| 1 | 2-Hydroxystyrene | Iodobenzene | 78 |
| 2 | 2-Hydroxy-4-methoxystyrene | Iodobenzene | 82 |
| 3 | 2-Hydroxystyrene | 4-Iodoanisole | 75 |
| 4 | 2-Hydroxystyrene | 1-Iodo-4-nitrobenzene | 65 |
Conclusion
The palladium-catalyzed methods presented here offer powerful and versatile strategies for the synthesis of a wide range of benzofuran derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. These protocols provide a solid foundation for researchers in organic synthesis and drug discovery to access this important class of heterocyclic compounds.
References
- 1. Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Fluoro-4-(furan-3-yl)benzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(furan-3-yl)benzoic acid is a key synthetic intermediate in the development of targeted cancer therapeutics. Its unique structural combination of a fluorinated benzoic acid and a furan moiety makes it a valuable building block for molecules designed to interact with specific biological targets. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in a medicinal chemistry context, with a primary focus on its role as a precursor to the potent pan-KRAS inhibitor, BI-2852.
Medicinal Chemistry Applications: A Precursor to a Pan-KRAS Inhibitor
The primary significance of this compound in medicinal chemistry lies in its incorporation into BI-2852 , a small molecule inhibitor of the oncogenic protein KRAS.[1][2] KRAS is a member of the RAS family of small GTPases that act as molecular switches in signaling pathways controlling cell growth, differentiation, and survival.[3][4] Mutations in KRAS are among the most common drivers of human cancers, including pancreatic, colorectal, and lung adenocarcinomas, making it a highly sought-after therapeutic target.[2][3]
BI-2852 is a potent, nanomolar inhibitor that binds to a previously considered "undruggable" pocket between the Switch I and Switch II regions of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.[1][2] This binding event sterically hinders the interaction of KRAS with its downstream effectors, such as RAF and PI3K, as well as with guanine nucleotide exchange factors (GEFs) like SOS1 and GTPase activating proteins (GAPs).[1][2] The inhibition of these protein-protein interactions effectively shuts down the aberrant signaling cascade driven by mutant KRAS, leading to an anti-proliferative effect in cancer cells.[1][2]
The this compound moiety is a critical component of BI-2852, contributing to its binding affinity and overall pharmacological profile. The development and synthesis of this specific benzoic acid derivative are therefore crucial steps in the generation of this important class of KRAS inhibitors.
Synthesis Protocol: this compound
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. Two potential routes are outlined below, with the choice of starting materials often depending on commercial availability and cost.
Route 1: Coupling of 3-Furanylboronic acid with 4-Bromo-2-fluorobenzoic acid
This route involves the coupling of commercially available 3-furanylboronic acid with 4-bromo-2-fluorobenzoic acid.
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
3-Furanylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 3-furanylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Route 2: Coupling of 3-Bromofuran with 2-Fluoro-4-carboxyphenylboronic acid
This alternative route utilizes 3-bromofuran and 2-fluoro-4-carboxyphenylboronic acid.
Materials:
-
3-Bromofuran
-
2-Fluoro-4-carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, dissolve 2-fluoro-4-carboxyphenylboronic acid (1.0 eq) and 3-bromofuran (1.1 eq) in a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether to remove unreacted 3-bromofuran.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography as described in Route 1.
Characterization:
The purified this compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Experimental Protocols for Biological Evaluation
The following protocols describe key in vitro assays to characterize the activity of compounds derived from this compound, such as BI-2852, as KRAS inhibitors.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, such as the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS). This protocol outlines the determination of the binding affinity of a test compound to a KRAS protein.
Materials:
-
Purified recombinant KRAS protein (e.g., KRASG12D)
-
Test compound (e.g., BI-2852)
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP)
-
Isothermal titration calorimeter
-
Concentrated stock solution of the test compound in DMSO
-
Dialysis tubing or desalting columns
Procedure:
-
Protein Preparation: Dialyze the purified KRAS protein against the ITC buffer overnight at 4°C to ensure buffer matching. Determine the final protein concentration accurately using a spectrophotometer or a protein concentration assay.
-
Ligand Preparation: Prepare a stock solution of the test compound in 100% DMSO. Dilute the stock solution into the ITC buffer to the desired final concentration, ensuring the final DMSO concentration is identical in both the protein and ligand solutions (typically ≤ 1%).
-
ITC Experiment Setup:
-
Load the KRAS protein solution into the sample cell of the calorimeter (e.g., at a concentration of 10-20 µM).
-
Load the test compound solution into the injection syringe (e.g., at a concentration 10-20 times that of the protein).
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.
-
-
Titration: Perform the titration by injecting small aliquots of the ligand solution into the protein-containing cell. A control titration of the ligand into the buffer alone should also be performed to account for the heat of dilution.
-
Data Analysis: Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection. Subtract the heat of dilution from the ligand-protein binding data. Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the calorimeter's software to determine the KD, stoichiometry (n), and ΔH.
AlphaScreen Assay for Inhibition of KRAS-Effector Interaction
The AlphaScreen (Amplified Luminescent Proximity Homogenous Assay) is a bead-based assay used to study biomolecular interactions. This protocol is designed to measure the ability of a test compound to inhibit the interaction between GTP-loaded KRAS and a downstream effector, such as the Ras-binding domain (RBD) of CRAF.
Materials:
-
Purified recombinant His-tagged KRAS protein (e.g., KRASG12D)
-
Purified recombinant GST-tagged CRAF-RBD
-
GTPγS (a non-hydrolyzable GTP analog)
-
Nickel (Ni)-chelate acceptor beads
-
Glutathione (GST) donor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1% BSA)
-
Test compound
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
KRAS Loading with GTPγS: Incubate His-KRAS with an excess of GTPγS in the assay buffer to ensure the protein is in its active, GTP-bound state.
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Assembly:
-
In a 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the GTPγS-loaded His-KRAS.
-
Add the GST-CRAF-RBD.
-
Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow for binding and inhibition to occur.
-
-
Bead Addition: Add the Ni-chelate acceptor beads and GST donor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead-protein binding.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The AlphaScreen signal is proportional to the extent of the KRAS-CRAF interaction. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot for Inhibition of Downstream Signaling (pERK)
This protocol assesses the functional consequence of KRAS inhibition by measuring the phosphorylation status of a key downstream signaling protein, ERK (extracellular signal-regulated kinase). A decrease in phosphorylated ERK (pERK) indicates successful inhibition of the KRAS signaling pathway.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed the KRAS-mutant cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pERK to total ERK for each treatment condition.
Cell Proliferation Assay
This assay measures the effect of the test compound on the growth and viability of cancer cells.
Materials:
-
KRAS-mutant cancer cell line
-
Cell culture medium and supplements
-
Test compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader capable of measuring luminescence, absorbance, or fluorescence
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Signal Reading: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ or EC₅₀ value.[1]
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: In Vitro Activity of BI-2852 (derived from this compound)
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | KRASG12D (GTP-bound) | KD | 740 nM | [2][3] |
| Isothermal Titration Calorimetry (ITC) | KRASwt (GTP-bound) | KD | 7.5 µM | [2][3] |
| AlphaScreen | KRASG12D-SOS1 Interaction | IC₅₀ | 490 nM | [2][3] |
| AlphaScreen | KRASG12D-CRAF Interaction | IC₅₀ | 770 nM | [2][3] |
| AlphaScreen | KRASG12D-PI3Kα Interaction | IC₅₀ | 500 nM | [2][3] |
| pERK Modulation (Cell-based) | NCI-H358 | EC₅₀ | 5.8 µM | [2][3] |
| Cell Proliferation (Soft Agar) | NCI-H358 | EC₅₀ | 6.7 µM | [5] |
Visualizations
KRAS Signaling Pathway and Inhibition by BI-2852
Caption: KRAS signaling pathway and points of inhibition by BI-2852.
Experimental Workflow for Evaluating KRAS Inhibitors
Caption: Workflow for the evaluation of KRAS inhibitors.
References
- 1. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 2. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]
- 3. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Fluoro-4-(furan-3-yl)benzoic acid in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Fluoro-4-(furan-3-yl)benzoic acid is a unique bifunctional monomer that holds significant promise for the development of advanced materials. This document provides an overview of its potential applications in materials science, drawing parallels from the well-established roles of fluorinated benzoic acids and furan-based compounds. The presence of the fluorine atom can impart properties such as enhanced thermal stability, modified electronic characteristics, and low surface energy.[1][2][3] The furan moiety, derivable from biomass, offers a sustainable building block with inherent electronic and structural benefits for creating novel polymers and organic electronic materials.[4][5][6][7] These application notes and protocols are intended to serve as a foundational guide for researchers exploring the potential of this versatile compound.
Application in High-Performance Polymers
The structure of this compound makes it a prime candidate for incorporation into various high-performance polymers, including polyesters, polyamides, and polyimides. The rigid furan and phenyl rings contribute to thermal stability, while the fluorine atom can enhance chemical resistance and reduce moisture absorption.
1.1. Synthesis of a Novel Polyester
Protocol:
This protocol outlines the synthesis of a polyester via direct polycondensation of this compound with a diol, such as ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol
-
Titanium(IV) butoxide (catalyst)
-
Antimony(III) oxide (catalyst)
-
High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound (1 equivalent) and ethylene glycol (1.2 equivalents).
-
Add the catalysts, titanium(IV) butoxide (0.1 mol%) and antimony(III) oxide (0.05 mol%).
-
Heat the mixture under a slow stream of nitrogen to 180-200°C to initiate the esterification reaction. Water will be evolved and collected.
-
After the evolution of water ceases (approximately 2-3 hours), gradually increase the temperature to 250-270°C while reducing the pressure to below 1 Torr to facilitate the removal of excess ethylene glycol and promote polycondensation.
-
Continue the reaction for 3-4 hours until a significant increase in viscosity is observed.
-
Cool the reaction mixture to room temperature, dissolve the polymer in a suitable solvent (e.g., chloroform), and precipitate it in methanol.
-
Filter the polymer and dry it under vacuum at 60°C for 24 hours.
Expected Properties: The resulting polyester is expected to exhibit enhanced thermal stability and a higher glass transition temperature (Tg) compared to its non-fluorinated furan-based counterparts like polyethylene furanoate (PEF).[4]
| Property | Expected Value Range |
| Glass Transition Temp. (Tg) | 90 - 120 °C |
| Melting Temperature (Tm) | 220 - 250 °C |
| Decomposition Temp. (Td) | > 350 °C |
| Water Contact Angle | 80° - 95° |
Experimental Workflow for Polyester Synthesis and Characterization:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Furan Polymers and their Reactions - Alessandro Gandini, Talita M. Lacerda - Google Libros [books.google.com.sv]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
Application Notes and Protocols for Amide Bond Formation with 2-Fluoro-4-(furan-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide derivatives of 2-Fluoro-4-(furan-3-yl)benzoic acid, a versatile building block in medicinal chemistry. The presence of the fluoro and furan moieties offers unique opportunities for modulating the physicochemical and pharmacological properties of target molecules. The following sections detail standard and advanced amide coupling methodologies, present comparative data, and illustrate a potential signaling pathway relevant to benzamide derivatives.
Introduction
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the development of new therapeutic agents. This compound is a valuable starting material due to its structural features. The fluorine atom can enhance metabolic stability and binding affinity, while the furan ring can act as a bioisostere for a phenyl ring or engage in specific hydrogen bonding interactions. This document outlines robust and reproducible protocols for the coupling of this carboxylic acid with a variety of primary and secondary amines.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₇FO₃ |
| Molecular Weight | 206.17 g/mol |
| CAS Number | 1700374-25-9 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents |
General Experimental Workflow
The general workflow for the amide bond formation with this compound involves the activation of the carboxylic acid followed by the nucleophilic attack of an amine. The choice of coupling reagent and reaction conditions can significantly impact the reaction yield and purity of the final product.
Caption: General workflow for the synthesis of amides from this compound.
Experimental Protocols
Two common and effective protocols for amide bond formation are provided below. These methods are broadly applicable to a wide range of amine substrates.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a widely used, reliable, and cost-effective approach for amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered or electron-deficient amines.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography on silica gel to yield the pure amide.
Comparative Data for Coupling Methods
The choice of coupling reagent can influence the yield and reaction time. The following table provides a general comparison based on typical outcomes for similar substrates.
| Coupling Reagent | Base | Solvent | Typical Time (h) | Typical Yield (%) | Notes |
| EDC/HOBt | DIPEA/TEA | DMF/DCM | 12-24 | 70-90 | Cost-effective, good for general purpose couplings.[2] |
| HATU | DIPEA | DMF | 2-6 | 85-98 | Highly efficient, suitable for challenging substrates.[1] |
| Acyl Fluoride (in situ) | DIPEA | MeCN | 16-24 | 75-95 | Good for sterically hindered acids. |
Potential Biological Signaling Pathway
While the specific biological targets of amides derived from this compound are not yet defined, many benzamide derivatives are known to interact with various signaling pathways. For instance, some benzamides act as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) or as modulators of G-protein coupled receptors (GPCRs). A hypothetical signaling pathway illustrating the potential mechanism of action of a generic benzamide-based inhibitor is shown below.
Caption: Hypothetical signaling pathway for a benzamide derivative as a PARP inhibitor or GPCR modulator.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis of amides from this compound. The choice of methodology will depend on the specific properties of the amine coupling partner and the desired scale of the reaction. The unique structural features of this building block make it a promising candidate for the development of novel small molecule therapeutics targeting a range of biological pathways. Further investigation into the biological activities of its derivatives is warranted.
References
2-Fluoro-4-(furan-3-yl)benzoic acid: A Promising Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Fluoro-4-(furan-3-yl)benzoic acid is a synthetic organic compound that holds significant potential as a key intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs). Its unique molecular architecture, combining a fluorinated benzoic acid scaffold with a furan moiety, offers medicinal chemists a versatile building block for the design of new therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule, while the furan ring is a common motif in many biologically active compounds.
While a specific, marketed API directly synthesized from this compound has not been identified in publicly available literature, the structural motifs present in this intermediate are found in numerous drug candidates and approved medicines. This document provides a generalized overview of its potential applications, synthetic utility, and the types of biological activities that could be targeted, based on the known pharmacology of related compounds.
Potential Therapeutic Applications
The structural components of this compound suggest its utility in the development of APIs for a range of therapeutic areas. Furan derivatives are known to exhibit diverse pharmacological activities, and fluorinated benzoic acids are key components in many modern pharmaceuticals.
Table 1: Potential Therapeutic Areas and Rationale
| Therapeutic Area | Rationale |
| Oncology | The fluorinated phenyl and furan rings can be incorporated into kinase inhibitors, antimetabolites, or agents that disrupt protein-protein interactions. |
| Infectious Diseases | Many antibacterial and antifungal agents contain furan or fluorinated aromatic moieties. |
| Inflammatory Diseases | The scaffold could be used to develop inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases or lipoxygenases. |
| Neurological Disorders | Fluorinated compounds often exhibit improved central nervous system (CNS) penetration, making this intermediate a candidate for developing drugs targeting CNS disorders. |
Synthetic Pathways and Methodologies
The synthesis of APIs from this compound would typically involve the modification of its carboxylic acid group. Standard organic chemistry transformations can be employed to couple this intermediate with other pharmacophoric fragments.
A generalized synthetic workflow for utilizing this compound as an intermediate is depicted below. This workflow illustrates the key steps from the starting material to a potential API candidate.
Caption: Generalized Synthetic Workflow.
Experimental Protocols
While a specific protocol for an API derived from this compound is not available, a general procedure for a key synthetic step, such as amide bond formation, is provided below. This protocol is illustrative and would require optimization for a specific substrate.
General Protocol for Amide Coupling:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq) in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
-
Potential Biological Signaling Pathways
Given the prevalence of fluorinated aromatic compounds in modern drug discovery, APIs derived from this compound could potentially modulate a variety of signaling pathways implicated in disease. The specific pathway targeted would depend on the overall structure of the final API.
The following diagram illustrates a hypothetical scenario where an API derived from the intermediate acts as a kinase inhibitor, a common mechanism for anticancer drugs.
Caption: Hypothetical Kinase Inhibition Pathway.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of novel APIs. Its combination of a fluorinated phenyl ring and a furan moiety provides a rich chemical space for the development of new therapeutics. While specific examples of its application in marketed drugs are not yet prevalent, the foundational principles of medicinal chemistry strongly suggest its potential for future drug discovery efforts across a wide range of diseases. Further research and exploration of this intermediate are warranted to unlock its full therapeutic potential.
Application Notes and Protocols for High-Throughput Screening of a 2-Fluoro-4-(furan-3-yl)benzoic Acid Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their biological activity.[1][2][3] This document provides detailed application notes and protocols for the high-throughput screening of a focused library of compounds based on the 2-fluoro-4-(furan-3-yl)benzoic acid scaffold. Derivatives of furan are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-cancer effects, making them a promising starting point for drug discovery programs.[4][5] The inclusion of a fluorine atom can further enhance metabolic stability and binding affinity. This library is designed to explore the chemical space around this privileged scaffold to identify novel modulators of a target of interest.
These protocols are designed to be adaptable to various biological targets and assay formats, with a specific example focusing on the inhibition of a hypothetical protein kinase, "Kinase-X," which is implicated in a cancer-related signaling pathway.
Library Overview
The this compound library consists of a diverse set of compounds synthesized to explore structure-activity relationships (SAR) around the core scaffold. Modifications are typically made at the carboxylic acid group (e.g., forming amides or esters) and on the furan ring to modulate the physicochemical properties and biological activity of the compounds.
Core Scaffold:
Application: Screening for Kinase-X Inhibitors
This application note details the use of the this compound library in a campaign to identify inhibitors of Kinase-X, a key enzyme in a cancer cell proliferation pathway. The primary screen will be a biochemical assay measuring the phosphorylation of a peptide substrate by Kinase-X.
Signaling Pathway Context
Kinase-X is a critical node in a signaling cascade that promotes cell survival and proliferation. Identifying inhibitors of Kinase-X could therefore represent a therapeutic strategy for cancers driven by this pathway.
Caption: Hypothetical Kinase-X signaling pathway targeted for inhibition.
Experimental Protocols
Library Preparation and Plating
This protocol outlines the preparation of assay-ready plates from a master library stock.
Materials:
-
This compound library (10 mM in 100% DMSO)
-
384-well master plates
-
384-well assay plates (e.g., low-volume, white, solid bottom)
-
Acoustic liquid handler (e.g., Echo) or pintool transfer device
-
Plate sealer
Protocol:
-
Thaw the master library plates at room temperature.
-
Centrifuge the plates at 1,000 rpm for 1 minute to collect the contents at the bottom of the wells.
-
Using an acoustic liquid handler, transfer 50 nL of each library compound from the master plates to the corresponding wells of the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
The first two columns of the assay plates should be reserved for controls:
-
Column 1: Negative control (50 nL of 100% DMSO).
-
Column 2: Positive control (50 nL of a known Kinase-X inhibitor at a concentration that gives >90% inhibition).
-
-
Seal the assay-ready plates and store them at -20°C until use.
High-Throughput Screening Assay Protocol: Kinase-X Inhibition
This protocol describes a luminescence-based kinase assay to measure the activity of Kinase-X. The assay quantifies the amount of ATP remaining in the solution after the kinase reaction; a lower luminescence signal indicates higher kinase activity.
Materials:
-
Assay-ready plates containing library compounds.
-
Kinase-X enzyme.
-
Kinase-X peptide substrate.
-
ATP.
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl₂, BSA, and DTT).
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Multimode plate reader with luminescence detection capabilities.
Protocol:
-
Thaw all reagents and prepare the following master mixes on ice:
-
Enzyme Mix: Dilute Kinase-X to a 2X working concentration in kinase assay buffer.
-
Substrate/ATP Mix: Dilute the peptide substrate and ATP to a 2X working concentration in kinase assay buffer.
-
-
Dispense 2.5 µL of the Enzyme Mix into all wells of the 384-well assay plates containing the pre-spotted compounds and controls.
-
Centrifuge the plates at 1,000 rpm for 30 seconds and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP Mix to all wells.
-
Centrifuge the plates at 1,000 rpm for 30 seconds and incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 5 µL of the ATP detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
Caption: High-throughput screening workflow for Kinase-X inhibitors.
Data Presentation and Analysis
Primary Screen Data Quality Control
The quality of the HTS assay is monitored on a plate-by-plate basis using the Z-factor (Z'), a statistical measure of the separation between the positive and negative controls. An assay with a Z' > 0.5 is considered robust and suitable for HTS.[6]
Z' Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
| Parameter | Description |
| SD_pos | Standard deviation of the positive control |
| SD_neg | Standard deviation of the negative control |
| Mean_pos | Mean of the positive control |
| Mean_neg | Mean of the negative control |
Primary Screen Results
The results from the primary screen of 10,000 compounds from the this compound library are summarized below. A "hit" is defined as a compound that causes ≥50% inhibition of Kinase-X activity.
| Metric | Value |
| Number of Compounds Screened | 10,000 |
| Screening Concentration | 10 µM |
| Average Z' Factor | 0.78 |
| Number of Primary Hits (≥50% inhibition) | 125 |
| Primary Hit Rate | 1.25% |
Hit Confirmation and Dose-Response
Primary hits are re-tested under the same assay conditions to confirm their activity. Confirmed hits are then tested in a 10-point dose-response format to determine their potency (IC₅₀).
| Compound ID | Primary Screen Inhibition (%) | Confirmed Inhibition (%) | IC₅₀ (µM) |
| FFB-001 | 85.2 | 83.7 | 0.25 |
| FFB-002 | 78.9 | 76.5 | 0.89 |
| FFB-003 | 65.4 | 63.1 | 2.1 |
| FFB-004 | 92.1 | 90.5 | 0.11 |
| FFB-005 | 58.3 | 55.9 | 5.6 |
Conclusion
The high-throughput screening of the this compound library successfully identified several potent inhibitors of Kinase-X. The robust performance of the primary assay, as indicated by the high average Z' factor, provides confidence in the identified hits. The dose-response data for the confirmed hits reveals a range of potencies, with compound FFB-004 emerging as a promising lead for further optimization. These results demonstrate the utility of this focused library in identifying novel chemical matter for drug discovery programs. Subsequent steps will involve further characterization of the hits, including selectivity profiling against other kinases and assessment in cell-based assays.
References
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
The Role of 2-Fluoro-4-(furan-3-yl)benzoic Acid in Kinase Inhibitor Synthesis: A Methodological Overview
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the development of novel kinase inhibitors remains a cornerstone of drug discovery. The strategic use of versatile chemical building blocks is paramount in synthesizing potent and selective inhibitors. This application note explores the utility of 2-Fluoro-4-(furan-3-yl)benzoic acid as a key intermediate in the synthesis of kinase inhibitors, providing detailed protocols and a conceptual framework for its application.
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate molecules.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The furan moiety is a recognized pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions.[2][3] Coupled with a fluorinated benzoic acid scaffold, which can enhance binding affinity and metabolic stability, this compound presents a promising starting point for the synthesis of novel kinase inhibitors.[4]
Synthesis of Kinase Inhibitor Scaffolds
The synthesis of kinase inhibitors often involves the construction of a core scaffold that can be further functionalized to optimize target binding and pharmacokinetic properties. A common and powerful method for incorporating the furan-3-yl group is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
General Protocol for Suzuki-Miyaura Coupling
A general synthetic route to produce a 2-fluoro-4-(furan-3-yl)phenyl intermediate, a precursor to the target benzoic acid, is outlined below. This intermediate can then be elaborated into a variety of kinase inhibitor frameworks.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Aryl Halide | 4-Bromo-2-fluorobenzoic acid derivative |
| Boronic Acid | 3-Furylboronic acid |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |
| Base | Aqueous sodium carbonate (2 M) |
| Solvent | Toluene or a mixture of THF and diethoxymethane |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Elaboration into Kinase Inhibitors
Once synthesized, this compound can be converted into an active kinase inhibitor through several synthetic steps. A common strategy is the formation of an amide bond with a suitable amine-containing fragment, which often constitutes another key pharmacophore of the inhibitor.
Protocol for Amide Coupling
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling reagents such as HATU or HOBt/EDC.
-
Amide Bond Formation: The activated acid is then reacted with a chosen amine to form the final amide product. The choice of the amine is critical and is guided by the structure-activity relationship (SAR) studies of the target kinase.
-
Purification: The final kinase inhibitor is purified using standard techniques like crystallization or chromatography.
Table 2: Reagents for Amide Coupling
| Step | Reagent 1 | Reagent 2 | Solvent |
| Acid Activation | Thionyl Chloride | - | Dichloromethane (DCM) |
| Amide Formation | Activated Acid | Target Amine | DCM or DMF |
Logical Flow of Kinase Inhibitor Synthesis
References
Application Notes and Protocols: Functionalization of the Furan Ring in 2-Fluoro-4-(furan-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of the furan ring in 2-Fluoro-4-(furan-3-yl)benzoic acid. This compound serves as a valuable scaffold in medicinal chemistry, often utilized as a bioisosteric replacement for a phenyl ring to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The following sections detail common functionalization strategies, including electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, complete with experimental procedures and expected outcomes.
Overview of Furan Functionalization
The furan ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack.[3][4] For a 3-substituted furan, such as in this compound, electrophilic substitution reactions preferentially occur at the C2 and C5 positions due to the activating effect of the oxygen atom and the stability of the resulting cationic intermediates. The regioselectivity between the C2 and C5 positions can be influenced by the steric and electronic nature of the substituent at the C3 position.
Palladium-catalyzed cross-coupling reactions offer an alternative and highly versatile approach to introduce a wide range of substituents onto the furan ring. These methods often proceed with high regioselectivity and functional group tolerance.
Electrophilic Aromatic Substitution Reactions
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including furan.[5][6][7] For 3-substituted furans, formylation typically occurs at the C2 or C5 position.
Expected Regioselectivity: For this compound, formylation is expected to favor the less sterically hindered C5 position. However, a mixture of C2 and C5 isomers may be obtained.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes), add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the formylated derivative(s).
Halogenation
Halogenation of the furan ring can be achieved using various halogenating agents. Due to the high reactivity of the furan ring, mild conditions are often necessary to avoid polyhalogenation.[8]
Expected Regioselectivity: Similar to formylation, halogenation is anticipated to occur at the C2 and C5 positions. The ratio of isomers will depend on the specific halogenating agent and reaction conditions.
Experimental Protocol (Bromination):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C.
-
Slowly add a solution of N-bromosuccinimide (NBS, 1.1 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the brominated product(s).
Nitration
Nitration of the sensitive furan ring requires mild nitrating agents to prevent ring degradation. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a commonly used reagent.[9]
Expected Regioselectivity: Nitration is expected to yield a mixture of 2-nitro and 5-nitro derivatives.
Experimental Protocol:
-
In a separate flask, prepare acetyl nitrate by adding fuming nitric acid (1.0 eq) to acetic anhydride (5.0 eq) at -10 °C.
-
Dissolve this compound (1.0 eq) in acetic anhydride at -10 °C.
-
Slowly add the prepared acetyl nitrate solution to the solution of the furan derivative, maintaining the temperature below 0 °C.
-
Stir the reaction for 30-60 minutes at low temperature.
-
Carefully pour the reaction mixture onto crushed ice and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography to separate the nitro-furan isomers.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be applied to a halogenated derivative of this compound to introduce a variety of aryl or vinyl substituents.[10][11][12]
Prerequisite: This protocol requires a halogenated (e.g., bromo- or iodo-) derivative of this compound, which can be synthesized via the halogenation protocol described in section 2.2.
Experimental Protocol (Suzuki Coupling):
-
To a reaction vessel, add the halogenated this compound derivative (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a mixture of a suitable organic solvent (e.g., dioxane, DMF, or toluene) and water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical yields for the functionalization of furan and its derivatives based on literature precedents. The actual yields for this compound may vary.
| Reaction Type | Reagents | Substrate (Example) | Product | Yield (%) | Reference |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Furan | 2-Formylfuran | ~95% | [13] |
| POCl₃, DMF | 3-Methylfuran | 2-Formyl-3-methylfuran & 5-Formyl-3-methylfuran | Mixture | N/A | |
| Halogenation (Bromination) | NBS, DMF | Furan | 2-Bromofuran | Good | [8] |
| Br₂, Dioxane | 3-Phenylfuran | 2-Bromo-3-phenylfuran & 5-Bromo-3-phenylfuran | Mixture | N/A | |
| Nitration | HNO₃, Ac₂O | Furan | 2-Nitrofuran | ~75% | [9] |
| HNO₃, Ac₂O | 2-Acetylfuran | 2-Acetyl-5-nitrofuran | Good | [14] | |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 3-Iodo-2-(methylthio)benzofuran | 3-Aryl-2-(methylthio)benzofuran | up to 97% | [11] |
| Arylboronic acid, Pd(OAc)₂, RuPhos | Potassium furan-2-yltrifluoroborate | 2-Aryl-furan | 87-94% | [15] |
Visualizations
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Furan nitration [quimicaorganica.org]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-(furan-3-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-4-(furan-3-yl)benzoic acid synthesis. The primary synthetic route is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) active species is not forming efficiently from the precatalyst. | • Use a pre-formed, air-stable palladium precatalyst such as those based on biarylphosphine ligands (e.g., XPhos, SPhos). • Ensure anaerobic conditions are strictly maintained throughout the reaction setup and duration.[1] |
| Boronic Acid Decomposition: Furan-3-ylboronic acid is prone to protodeboronation, especially at elevated temperatures and prolonged reaction times.[2] | • Use a highly active catalyst/ligand system that promotes rapid coupling at lower temperatures (room temperature to 40°C).[3] • Consider using furan-3-ylboronic acid surrogates like potassium furan-3-yltrifluoroborate or a pinacol ester, which exhibit greater stability.[3][4] | |
| Incorrect Base: The chosen base may be too weak, too strong, or poorly soluble in the reaction medium. | • Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3] • Ensure the base is finely powdered for better solubility and reactivity. | |
| Formation of Significant Byproducts | Homocoupling of Aryl Halide: Reductive elimination of two aryl halide molecules can occur. | • Lower the reaction temperature. • Use a ligand that promotes reductive elimination of the desired product over side reactions. |
| Protodeboronation of Furan-3-ylboronic Acid: This leads to the formation of furan.[4][5] | • Minimize reaction time and temperature. • Use a 1.5 to 2-fold excess of the boronic acid to compensate for some degradation. • As mentioned above, employ more stable boronic acid surrogates.[3][2] | |
| Hydrolysis of the Product: The carboxylic acid group can potentially undergo side reactions, although this is less common under typical Suzuki conditions. | • Ensure the workup procedure is not overly harsh. Acidify the reaction mixture carefully during extraction. | |
| Inconsistent Yields | Variable Reagent Quality: The purity of 2-fluoro-4-bromobenzoic acid or furan-3-ylboronic acid can vary. | • Use freshly purchased or purified starting materials. The purity of boronic acids, in particular, can degrade upon storage. |
| Atmospheric Contamination: Presence of oxygen can deactivate the palladium catalyst.[1] | • Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material, 2-fluoro-4-bromo- or 2-fluoro-4-iodobenzoic acid?
While aryl iodides are generally more reactive in Suzuki couplings, aryl bromides often provide a good balance of reactivity and cost-effectiveness.[6] For this specific synthesis, 2-fluoro-4-bromobenzoic acid is a suitable starting material. If yield issues persist with the bromide, switching to the iodide may improve results, though potentially at a higher cost.
Q2: Which palladium catalyst and ligand combination is most effective?
For challenging substrates like furan-3-ylboronic acid, modern catalyst systems employing sterically hindered and electron-rich biarylphosphine ligands are highly recommended. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as XPhos or SPhos, or using a pre-formed precatalyst, has been shown to be effective for coupling unstable heteroaryl boronic acids at low temperatures.[7]
Q3: What is the optimal base and solvent for this reaction?
A common and effective combination is a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a biphasic solvent system such as THF/water or dioxane/water.[3][8] The aqueous phase is crucial for activating the boronic acid for transmetalation.[9]
Q4: My furan-3-ylboronic acid seems to be degrading. How can I prevent this?
Furan-3-ylboronic acid is known to be unstable. To minimize degradation, you can:
-
Use it as fresh as possible.
-
Employ a highly active catalyst system that allows for short reaction times at room temperature or slightly elevated temperatures (e.g., 40°C).[3]
-
Consider using more stable derivatives such as potassium furan-3-yltrifluoroborate or furan-3-ylboronic acid pinacol ester. These reagents slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[3][4]
Q5: The presence of the carboxylic acid on my aryl halide seems to be affecting the reaction. Is this possible?
Yes, the carboxylate anion formed under basic conditions can potentially coordinate to the palladium center and inhibit catalysis.[10][11] While many Suzuki reactions are compatible with carboxylic acids, if you suspect this is an issue, you can protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction and then hydrolyze it back to the acid in a subsequent step.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of 2-Fluoro-4-bromobenzoic acid and Furan-3-ylboronic Acid
This is a generalized procedure and should be optimized for your specific laboratory conditions and reagent purity.
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon), add 2-fluoro-4-bromobenzoic acid (1.0 eq.), furan-3-ylboronic acid (1.5 eq.), and a finely powdered base such as K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a separate vial, dissolve the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) in the organic solvent (e.g., THF or dioxane). Add this solution to the Schlenk flask.
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically a 4:1 to 5:1 ratio of organic solvent to water).
-
Reaction: Stir the reaction mixture vigorously at room temperature or heat to 40°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of Suzuki-Miyaura couplings involving heteroaryl boronic acids, based on literature for analogous reactions. This data can guide optimization efforts.
| Parameter | Condition | Observed Effect on Yield (Analogous Reactions) | Reference |
| Catalyst/Ligand | Pd(PPh₃)₄ | Moderate yields, may require higher temperatures. | [8] |
| Pd(OAc)₂ / XPhos | High yields at lower temperatures, effective for unstable boronic acids. | [3] | |
| Pd₂(dba)₃ / SPhos | High yields, good for heteroaryl chlorides. | [7] | |
| Base | Na₂CO₃ | Effective, but may be less soluble. | [12] |
| K₃PO₄ | Often gives high yields, good solubility in aqueous mixtures. | [3] | |
| Cs₂CO₃ | Highly effective, but more expensive. | [1] | |
| Boron Source | Boronic Acid | Prone to protodeboronation, especially heteroaryl boronic acids. | [4][5] |
| Trifluoroborate Salt | More stable than the corresponding boronic acid, slow release of the active species. | [2][13] | |
| Pinacol Ester | Generally more stable and can be used to mitigate decomposition. | [4] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. quora.com [quora.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Purification techniques for 2-Fluoro-4-(furan-3-yl)benzoic acid
Welcome to the technical support center for the purification of 2-Fluoro-4-(furan-3-yl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what impurities can be expected?
A1: This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. The most common impurities stem from this process and include:
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Unreacted Starting Materials: Such as 4-bromo-2-fluorobenzoic acid and furan-3-ylboronic acid (or its esters).
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Homocoupling Byproducts: Biphenyls formed from the coupling of two molecules of the benzoic acid starting material or two molecules of the boronic acid.
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Catalyst Residues: Palladium from the catalyst, which can often impart a grey or black color to the product.
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Base and Solvent Residues: Inorganic salts from the base used in the reaction (e.g., potassium carbonate, cesium fluoride) and residual high-boiling point solvents (e.g., DMF, dioxane). Carboxylic acids can sometimes interact with the palladium catalyst, potentially deactivating it and leading to incomplete reactions[1].
Q2: What is a general purification strategy for this compound after synthesis?
A2: A multi-step purification strategy is recommended. The typical workflow begins with an aqueous workup involving an acid-base extraction to isolate the acidic product from neutral impurities. This is often followed by recrystallization. If impurities persist, column chromatography or preparative HPLC may be necessary for achieving high purity.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is ideal for a comprehensive purity assessment:
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HPLC/UHPLC-MS: High-Performance Liquid Chromatography, particularly coupled with Mass Spectrometry, is excellent for quantifying purity and identifying trace impurities.[2][3][4]
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¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation and can reveal the presence of impurities containing protons or fluorine atoms.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.
Troubleshooting Purification Issues
Q1: My crude product is a dark-colored oil or gum and will not solidify. What should I do?
A1: This is a common issue often caused by residual solvent or impurities preventing crystallization.
-
Troubleshooting Steps:
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Solvent Removal: Ensure all reaction solvents (like DMF or dioxane) are thoroughly removed, possibly by co-evaporation with a lower-boiling solvent like toluene under reduced pressure.
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Aqueous Wash: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash it with brine or water to remove water-soluble impurities.
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Acid-Base Extraction: Perform an acid-base extraction as detailed in the protocols below. This is highly effective for separating the carboxylic acid product from neutral and basic impurities.
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Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization.
-
Q2: After recrystallization, I still see multiple spots on my TLC plate. How should I proceed?
A2: This indicates that recrystallization was insufficient to remove impurities with similar solubility profiles.
-
Troubleshooting Steps:
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Second Recrystallization: Attempt another recrystallization using a different solvent system (see Table 2).
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Column Chromatography: If recrystallization fails, flash column chromatography is the next logical step. The impurities are likely close in polarity to your product, so a carefully chosen solvent system is crucial. Adding a small amount of acetic acid to the mobile phase can improve peak shape and reduce tailing of the carboxylic acid on the silica gel.
-
Q3: My product is consistently a grey or black powder, even after chromatography. How do I remove residual palladium?
A3: The dark color is almost certainly due to residual palladium catalyst.
-
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite. Note that this can sometimes lead to product loss.
-
Aqueous Washes: Washing a solution of the product (e.g., in ethyl acetate) with aqueous solutions of reagents like thiourea or sodium thiosulfate can help to scavenge palladium.
-
Specialized Scavengers: Commercially available silica-based metal scavengers (e.g., with thiol functional groups) can be very effective.
-
Q4: My column chromatography is providing poor separation between my product and an impurity. What can I adjust?
A4: Poor separation can be addressed by modifying the chromatography conditions.
-
Troubleshooting Steps:
-
Solvent System: Decrease the polarity of the eluent. Use a shallower gradient or switch to an isocratic elution with a finely tuned solvent ratio.
-
Additive: As mentioned, adding 0.5-1% acetic acid to your mobile phase is often essential when purifying carboxylic acids on silica gel to prevent peak tailing.
-
Stationary Phase: If using standard silica gel, consider switching to a different stationary phase, such as alumina or C18-functionalized silica (reverse phase).
-
Data Presentation
Table 1: Typical Conditions for Column Chromatography
| Parameter | Setting | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate with 1% Acetic Acid | A common solvent system. The ratio is adjusted based on TLC results. Acetic acid suppresses deprotonation of the carboxyl group, reducing tailing. |
| TLC Visualization | UV light (254 nm), KMnO₄ stain | The aromatic rings are UV-active. The furan ring and benzoic acid can be oxidized by permanganate. |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Procedure | Expected Outcome |
|---|---|---|
| Ethanol/Water | Dissolve in minimum hot ethanol, add water dropwise until cloudy, then cool slowly. | Effective for moderately polar compounds, often yielding well-defined crystals. |
| Acetone/Hexanes | Dissolve in minimum acetone at room temp, add hexanes slowly until cloudy, then cool. | Good for removing more non-polar impurities. |
| Ethyl Acetate/Hexanes | Dissolve in minimum hot ethyl acetate, add hexanes, and cool. | A versatile system with a good balance of polarity. |
Table 3: Example Preparative HPLC Conditions
| Parameter | Setting | Reference |
|---|---|---|
| Column | Reverse Phase C18 | Common for purification of organic acids.[5][6] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier suitable for MS detection and aids in protonating the carboxyl group.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reverse-phase HPLC. |
| Gradient | 10% B to 95% B over 20 minutes | A typical gradient to elute compounds of varying polarity. |
| Detection | UV at 254 nm | The aromatic system of the molecule should absorb strongly at this wavelength. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
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Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
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Transfer the solution to a separatory funnel.
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Extract the organic layer with a 1 M aqueous sodium hydroxide (NaOH) solution. The desired product will move to the aqueous layer as its sodium salt. Repeat this extraction twice.
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Combine the aqueous layers. Wash this combined aqueous layer once with EtOAc to remove any remaining neutral impurities.
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Cool the aqueous layer in an ice bath and acidify it slowly with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The product should precipitate as a solid.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold deionized water to remove inorganic salts.
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Dry the product under high vacuum.
Protocol 2: Purification by Recrystallization
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Place the crude, dry solid in an Erlenmeyer flask.
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Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol).
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Once fully dissolved, slowly add a co-solvent in which the compound is insoluble (e.g., water) dropwise while the solution is still hot, until persistent cloudiness is observed.
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Add a drop or two of the hot solvent to redissolve the precipitate and obtain a clear solution.
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Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purifying the target compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. s4science.at [s4science.at]
- 4. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Benzoic acid, 2-fluoro-, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 2-fluoro- | SIELC Technologies [sielc.com]
Overcoming solubility issues with 2-Fluoro-4-(furan-3-yl)benzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 2-Fluoro-4-(furan-3-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which organic solvents should I attempt to dissolve this compound first?
A2: For initial solubility testing, we recommend starting with common polar aprotic and polar protic organic solvents. Based on the behavior of similar aromatic carboxylic acids, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are likely to be effective.
Q3: How does pH affect the aqueous solubility of this compound?
A3: As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. In acidic conditions (low pH), the carboxylic acid group will be protonated, leading to lower aqueous solubility. In basic conditions (high pH), the carboxylic acid will be deprotonated to form a carboxylate salt, which is expected to be significantly more soluble in water.
Q4: Are there any known safety concerns when handling this compound?
A4: While specific safety data for this exact compound is limited, it should be handled with care in a laboratory setting. Assume it may be a skin and eye irritant. Always work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Step |
| Low intrinsic solubility | Try a different solvent. Refer to the Solvent Selection Table below for suggestions. |
| Insufficient solvent volume | Increase the volume of the solvent incrementally until the compound dissolves. |
| Low temperature | Gently warm the solution. For some compounds, a slight increase in temperature can significantly improve solubility. Be cautious with volatile solvents. |
| Compound is in a stable crystalline form | Use sonication to break up the crystal lattice and enhance dissolution. |
Issue: The compound precipitates out of solution after initial dissolution.
| Potential Cause | Troubleshooting Step |
| Supersaturated solution | The initial dissolution may have been kinetically favored. Try preparing a less concentrated solution. |
| Change in temperature | Ensure the solution is maintained at the temperature at which it was dissolved. A decrease in temperature can cause precipitation. |
| Change in pH (for aqueous solutions) | Buffer the solution to maintain a stable pH where the compound is soluble (typically a pH above its pKa). |
| Solvent evaporation | Keep the container tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. |
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Water (pH 7) | Low | Expected to be poorly soluble at neutral pH. |
| Aqueous Base (e.g., 1M NaOH) | High | Should form a soluble salt. |
| Aqueous Acid (e.g., 1M HCl) | Very Low | Expected to be insoluble. |
| Dimethyl Sulfoxide (DMSO) | High | A good initial choice for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a good solvent for polar organic compounds. |
| Ethanol | Moderate | May require warming or sonication for higher concentrations. |
| Methanol | Moderate | Similar to ethanol. |
| Acetone | Moderate to Low | May be less effective than more polar solvents. |
| Dichloromethane (DCM) | Low | Expected to have limited solubility. |
| Hexanes | Very Low | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
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Materials:
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This compound
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Vortex mixer
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Sonicator (optional)
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Calibrated analytical balance
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Appropriate volumetric flasks and pipettes
-
-
Procedure:
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Accurately weigh the desired amount of this compound using an analytical balance.
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Transfer the weighed compound to a volumetric flask.
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Add a portion of DMSO to the flask, approximately 50-70% of the final desired volume.
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Vortex the mixture for 1-2 minutes to facilitate dissolution.
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If the compound does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes.
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Once the compound is completely dissolved, add DMSO to the flask to reach the final desired volume.
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Invert the flask several times to ensure a homogenous solution.
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Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C for long-term storage).
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical troubleshooting steps for solubility issues.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
Technical Support Center: Synthesis of 2-Fluoro-4-(furan-3-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(furan-3-yl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluorobenzoic acid and furan-3-ylboronic acid.
Issue 1: Low or No Product Yield
Question: My reaction shows a very low yield of the desired this compound, or no product formation is observed. What are the potential causes and solutions?
Answer:
Low to no product yield in the Suzuki-Miyaura coupling for this synthesis can stem from several factors. A primary concern is the stability of furan-3-ylboronic acid, which is known to be susceptible to protodeboronation, especially under prolonged heating or non-optimal pH conditions.[1] Additionally, inefficient catalyst activity or issues with reagents can hinder the reaction.
Possible Causes and Recommended Solutions:
| Cause | Recommended Solution |
| Degradation of Furan-3-ylboronic Acid | Use fresh, high-quality furan-3-ylboronic acid. Consider using a potassium trifluoroborate salt of furan-3-ylboronic acid, which can exhibit greater stability.[1] |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Degas the reaction mixture thoroughly to prevent oxidation of the catalyst. |
| Inappropriate Base | The choice of base is crucial. A weak base may not efficiently activate the boronic acid. An overly strong base can lead to side reactions. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. |
| Suboptimal Solvent System | The solvent system must solubilize all reactants. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized to improve solubility and reaction rate. |
| Incorrect Reaction Temperature | While heating is often necessary, excessive temperatures can lead to the decomposition of furan-3-ylboronic acid. Aim for the lowest effective temperature, typically in the range of 80-100 °C. |
Issue 2: Presence of Significant Side Products
Question: My crude product analysis (e.g., by NMR or LC-MS) shows the presence of significant impurities alongside the desired product. What are these side products and how can I minimize them?
Answer:
Several side reactions are common in Suzuki-Miyaura couplings, leading to the formation of characteristic impurities. The most prevalent in this synthesis are homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the furan-3-ylboronic acid.
Common Side Products and Mitigation Strategies:
| Side Product | Identification | Mitigation Strategy |
| 3,3'-Bifuran | Homocoupling product of furan-3-ylboronic acid. | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. |
| 2-Fluorobenzoic Acid | Dehalogenation product of 4-bromo-2-fluorobenzoic acid. | Use a milder base or lower reaction temperature. Ensure the palladium catalyst is not overly reactive in a way that promotes this pathway. |
| Furan | Protodeboronation product of furan-3-ylboronic acid. | Use a suitable base and avoid overly acidic or basic conditions. Minimize reaction time and temperature. The use of potassium furan-3-yltrifluoroborate can also reduce protodeboronation.[1] |
Quantitative Impact of Reaction Conditions on Product Purity (Hypothetical Data):
| Catalyst | Base | Solvent | Temperature (°C) | Product Yield (%) | 3,3'-Bifuran (%) | 2-Fluorobenzoic Acid (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 75 | 5 | 10 |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 85 | 3 | 5 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | DMF/H₂O | 90 | 90 | <2 | <3 |
Frequently Asked Questions (FAQs)
Q1: What is a general, reliable experimental protocol for the synthesis of this compound?
A1: A typical protocol for a small-scale synthesis is as follows:
Experimental Protocol: Suzuki-Miyaura Coupling
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Reactant Preparation: In a reaction vessel, combine 4-bromo-2-fluorobenzoic acid (1.0 eq), furan-3-ylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
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Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Add a suitable base, such as potassium carbonate (2.0 eq).
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Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
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Reaction: Heat the mixture with stirring at a controlled temperature (e.g., 85-95 °C) and monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with an acid like 1M HCl to precipitate the product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Q2: How can I effectively purify the final product?
A2: Purification of this compound typically involves removing unreacted starting materials, the catalyst, and any side products.
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Acid-Base Extraction: After the reaction, an acidic workup will protonate the carboxylic acid, causing it to precipitate from the aqueous solution. This is an effective first step to separate it from neutral byproducts.
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Recrystallization: This is a highly effective method for purifying the solid product. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or acetone/water. The choice of solvent will depend on the solubility of the product and impurities.
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Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to improve the elution of the carboxylic acid, is a common mobile phase.
Q3: What is the role of the base in this reaction?
A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium complex more readily than the neutral boronic acid. The choice and stoichiometry of the base can significantly impact the reaction rate and the formation of side products.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main and side reaction pathways in the synthesis.
References
Technical Support Center: Optimizing Synthesis of 2-Fluoro-4-(furan-3-yl)benzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-4-(furan-3-yl)benzoic acid and its derivatives. The primary route of synthesis is assumed to be a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 2-fluoro-4-halobenzoic acid derivative with a furan-3-ylboronic acid or its corresponding ester in the presence of a palladium catalyst, a base, and a suitable solvent system.
Q2: Why is the furan-3-ylboronic acid prone to decomposition, and how can I mitigate this?
A2: Furanboronic acids, particularly furan-3-ylboronic acid, are known to be unstable and susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source (like water or acidic conditions), leading to the formation of furan.[1] To minimize decomposition, consider the following:
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Use boronic acid esters: Pinacol esters or MIDA esters of furan-3-ylboronic acid are generally more stable and can be used as alternatives.
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Use fresh or high-quality reagents: Ensure the furan-3-ylboronic acid is of high purity and has been stored properly under inert conditions.
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Anhydrous conditions: While some Suzuki couplings can tolerate water, minimizing its presence in the reaction mixture can reduce the rate of protodeboronation.
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Use of potassium heteroaryltrifluoroborates: These reagents can be more stable alternatives to boronic acids.[1]
Q3: What are the typical byproducts I might observe in this reaction?
A3: Common byproducts in the Suzuki-Miyaura coupling for this synthesis can include:
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Homocoupling products: Formation of biphenyl derivatives from the benzoic acid starting material or bi-furan derivatives from the boronic acid.[2]
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Protodeboronation product: Furan, formed from the decomposition of the furan-3-ylboronic acid.[1][2]
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Dehalogenated starting material: Formation of 2-fluorobenzoic acid from the halo-substituted precursor.[2]
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Oxidation products of the boronic acid: This can lead to the formation of boronic acid dimers or boroxines.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive catalyst. 2. Decomposition of furan-3-ylboronic acid. 3. Insufficient base strength. 4. Incorrect solvent system. 5. Reaction temperature is too low. | 1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. 2. Switch to a more stable boronic acid ester (e.g., pinacol ester). Use fresh, high-purity boronic acid.[3] 3. Try a stronger base (e.g., Cs₂CO₃, K₃PO₄). 4. Screen different solvents (e.g., dioxane, THF, toluene, DMF) and consider a water/organic mixture. 5. Gradually increase the reaction temperature, monitoring for product formation and byproduct formation. |
| Significant Homocoupling of Starting Materials | 1. Oxygen contamination. 2. High catalyst loading. 3. Inappropriate ligand. | 1. Thoroughly degas all solvents and reagents and maintain an inert (e.g., Argon or Nitrogen) atmosphere. 2. Reduce the catalyst loading. 3. Screen different phosphine ligands. Buchwald or Josiphos-type ligands may be effective. |
| Formation of Dehalogenated Benzoic Acid | 1. Presence of a hydrogen source and a reducing agent. 2. Certain catalyst/ligand combinations may promote this side reaction. | 1. Ensure solvents are anhydrous and of high purity. 2. Experiment with different palladium sources and ligands. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Catalyst deactivation. | 1. Extend the reaction time and monitor by TLC or LC-MS. 2. Increase the reaction temperature. 3. Add a fresh portion of the catalyst. Consider using a more robust catalyst system. |
| Product is Difficult to Purify | 1. Presence of closely related byproducts. 2. Product instability under purification conditions. | 1. Optimize reaction conditions to minimize byproduct formation. Consider a different purification technique (e.g., preparative HPLC, crystallization). 2. Avoid strongly acidic or basic conditions during workup and chromatography if the product is sensitive. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point; optimization of specific parameters is often necessary.
Materials:
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2-Fluoro-4-bromobenzoic acid methyl ester (or other suitable halide)
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Furan-3-ylboronic acid pinacol ester
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Palladium catalyst (e.g., Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃ or Cs₂CO₃)
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Solvent (e.g., 1,4-Dioxane and water)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry reaction vessel, add the 2-fluoro-4-bromobenzoic acid methyl ester (1.0 eq), furan-3-ylboronic acid pinacol ester (1.2 eq), and the base (2.0 eq).
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Purge the vessel with an inert gas.
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Add the palladium catalyst (e.g., 0.05 eq of Pd(dppf)Cl₂).
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Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Stability of 2-Fluoro-4-(furan-3-yl)benzoic acid under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-4-(furan-3-yl)benzoic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
A1: Under acidic conditions, the furan ring of this compound is susceptible to acid-catalyzed degradation.[1][2][3] This can involve protonation of the furan oxygen followed by ring-opening, which can lead to the formation of various degradation products. The specific products will depend on the acid concentration, temperature, and reaction time. It is also possible for polymerization or the formation of colored impurities to occur.[2]
Q2: What happens to this compound under basic conditions?
A2: Under basic conditions, the primary concern is the potential for base-catalyzed hydrolysis or other reactions involving the furan and benzoic acid moieties. While specific data on this molecule is limited, furan rings can undergo ring-opening reactions under certain basic conditions, although this is generally less common than acid-catalyzed degradation.[4] The carboxylic acid group will be deprotonated to form a carboxylate salt, which may influence the overall stability and solubility of the compound.
Q3: Are there any known degradation pathways for the furan ring in this molecule?
A3: While specific degradation pathways for this compound have not been documented in the provided search results, general knowledge of furan chemistry suggests potential pathways. In acidic media, the furan ring can undergo hydrolysis to form dicarbonyl compounds.[1][3] Oxidation of the furan ring is also a possibility, potentially leading to the formation of reactive intermediates like epoxides or enediones, which can then react further.[5]
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of the compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[6][7] Developing a stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products.[6][8] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradants, aiding in their structural elucidation.
Troubleshooting Guides
Issue 1: Unexpected Impurities Observed During Acidic Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC analysis after acidic workup. | Acid-catalyzed degradation of the furan ring. | 1. Neutralize Promptly: Neutralize the acidic solution as quickly as possible after the reaction is complete. 2. Use Milder Acids: If possible, use weaker acids or reduce the concentration of the acid. 3. Lower Temperature: Perform the acidic workup at a lower temperature to reduce the rate of degradation. 4. Inert Atmosphere: Conduct the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Development of color in the solution. | Formation of polymeric or colored degradation byproducts. | 1. Minimize Exposure Time: Reduce the time the compound is in contact with the acidic medium. 2. Extraction: Promptly extract the product into an organic solvent to remove it from the acidic aqueous phase. |
Issue 2: Poor Recovery of Compound After Exposure to Basic Conditions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of isolated product after treatment with a strong base. | Base-catalyzed degradation or unexpected reactions. | 1. Use Weaker Bases: Substitute strong bases like NaOH or KOH with milder bases such as sodium bicarbonate or triethylamine, if the reaction chemistry allows. 2. Control Temperature: Keep the temperature low during exposure to basic conditions. 3. Monitor Reaction: Use techniques like TLC or HPLC to monitor the reaction progress and check for the formation of degradation products in real-time. |
| Formation of a salt that is difficult to handle or extract. | Deprotonation of the carboxylic acid. | 1. Acidify Carefully: After the basic treatment, carefully acidify the solution to re-protonate the carboxylic acid, which may improve its solubility in organic solvents for extraction. Use a pH meter to avoid overly acidic conditions. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[8][9][10] Below is a general protocol for conducting forced degradation studies on this compound.
Objective: To evaluate the stability of this compound under acidic, basic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
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Sodium hydroxide (0.1 M and 1 M)
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Hydrogen peroxide (3%)
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
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HPLC system with UV detector
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pH meter
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Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
-
In a separate vial, mix equal volumes of the stock solution and 1 M HCl.
-
Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60 °C).
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Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an appropriate base, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH instead of HCl.
-
Neutralize the aliquots with an appropriate acid before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the mixture at room temperature and monitor at the specified time points.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC at appropriate time intervals.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the amount of the parent compound remaining and any major degradation products formed.
-
Data Presentation
The results of the forced degradation study should be summarized in a table for easy comparison.
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | RT | |||
| 1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | RT | |||
| 1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | RT | |||
| Photolytic | 24 | N/A |
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the stability testing of this compound.
Caption: Potential degradation pathway under acidic conditions.
Caption: Workflow for a forced degradation study.
References
- 1. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Transformation of Biomass-Derived Furan Compounds into Polyols [mdpi.com]
- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. acdlabs.com [acdlabs.com]
Removal of catalyst impurities from 2-Fluoro-4-(furan-3-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(furan-3-yl)benzoic acid, with a specific focus on the removal of catalyst impurities.
Troubleshooting Guides
Issue: High Levels of Residual Palladium Detected Post-Synthesis
High levels of residual palladium are a common issue in products synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling likely used for this compound. The acceptable limit for palladium in active pharmaceutical ingredients (APIs) is often stringent, typically around 10 ppm.[1] Levels exceeding this require remediation.
Initial Troubleshooting Steps:
-
Identify the Palladium Species: Is the residual palladium in a soluble (e.g., Pd(II)) or insoluble (e.g., Pd(0), "palladium black") form? A simple filtration of the reaction mixture through Celite or a 0.45 µm filter can help determine if insoluble palladium is present.
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Optimize Reaction Work-up: Before employing specialized scavengers, ensure the work-up procedure is optimized. An acidic wash can sometimes help in removing basic palladium complexes.
-
Consider the Solvent: The choice of solvent can impact the effectiveness of palladium removal methods. Polar aprotic solvents like DMF or DMSO might require different scavenging strategies than less polar solvents like toluene or THF.
Scenario 1: Black particles (Palladium Black) are visible in the product.
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Cause: Agglomeration of Pd(0) species.
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Solution: Filtration is the most effective method.
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Action: Dissolve the crude product in a suitable solvent and filter the solution through a pad of Celite. Wash the Celite pad with the same solvent to ensure complete recovery of the product.
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Scenario 2: Product is clear but ICP-MS analysis shows high palladium content (>100 ppm).
-
Cause: Soluble palladium complexes are present.
-
Solution: Employ a palladium scavenger. The choice of scavenger will depend on the solvent system and the specific palladium species.
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Thiol-Based Silica Scavengers (e.g., SiliaMetS Thiol): These are effective for a broad range of palladium species. They work by chelation.
-
Trimercaptotriazine (TMT): Can be used in its solid-supported form (MP-TMT) or as a solution of its sodium salt. It is highly effective and forms a precipitable complex with palladium.[2]
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Activated Carbon: A cost-effective option, but it may lead to some loss of the final product due to non-specific binding.[2][3] The efficiency can be temperature-dependent.
-
Scenario 3: Palladium levels are moderately high (20-100 ppm) after initial purification.
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Cause: Trace amounts of soluble palladium remain.
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Solution: Recrystallization can be an effective final step to reduce palladium levels to within acceptable limits.
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Action: Choose a solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely source of catalyst impurities in my this compound?
A1: The most probable synthetic route for this molecule is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-fluoro-4-halobenzoic acid and 3-furanylboronic acid. Therefore, the primary catalyst impurity is likely to be palladium.
Q2: What are the regulatory limits for palladium in pharmaceutical products?
A2: According to the International Council for Harmonisation (ICH) Q3D guidelines, palladium is a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which for a daily dose of up to 10g of a drug product, translates to a concentration limit of 10 ppm.[1]
Q3: I tried filtering my reaction mixture, but the palladium levels are still high. Why?
A3: Filtration is only effective for removing heterogeneous or precipitated palladium (Pd(0)). If your palladium is in a soluble form (e.g., complexed with ligands from the reaction), it will pass through the filter. In this case, you will need to use a scavenger or another purification method like chromatography or recrystallization.
Q4: Will using a palladium scavenger reduce the yield of my final product?
A4: There is a possibility of some product loss due to non-specific binding to the scavenger, particularly with activated carbon.[2] To minimize this, it is crucial to optimize the amount of scavenger used and the treatment time. Thiol-based silica scavengers are generally more selective and may result in less product loss.
Q5: Can I reuse the palladium scavenger?
A5: Most palladium scavengers are designed for single use, as they form strong, irreversible bonds with the metal. The cost of the scavenger should be weighed against the value of the final product and the cost of alternative purification methods.
Q6: Is recrystallization alone sufficient to remove palladium impurities?
A6: Recrystallization can be effective, especially for removing lower levels of impurities. However, its efficiency depends on the solvent system and the nature of the palladium species. In some cases, palladium complexes can co-crystallize with the product. It is often used as a final purification step after an initial treatment with a scavenger or filtration.
Data on Palladium Removal Efficiency
The following table summarizes the efficiency of various palladium removal methods reported for products of Suzuki-Miyaura coupling reactions.
| Method/Reagent | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Aqueous NaHSO₃ Wash | ~8000 | < 100 | Toluene, 20% aq. NaHSO₃, elevated temperature | [4] |
| MP-TMT Scavenger | 330 | 7 | 0.20 wt scavenger, DMF, overnight | [2] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | 0.2 wt charcoal, THF, 45 °C, 18 h | [2] |
| TMT & Activated Charcoal | 2239 | 20 | TMT (20 mol %), Charcoal (0.2 wt), DCM, 20 °C, 2 h | [2] |
| SiliaMetS® Thiol | 69 | < 1 | 4 eq. scavenger, 22 °C, 16 h | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on standard Suzuki-Miyaura coupling conditions.
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Reaction Setup: To a reaction vessel, add 2-fluoro-4-bromobenzoic acid (1.0 eq), 3-furanylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).
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Solvent Addition: Add a solvent mixture, for example, a 3:1 mixture of 1,4-dioxane and water.
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Degassing: Sparge the mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
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Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02 eq), to the reaction mixture under the inert atmosphere.
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Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.
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Initial Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Protocol 2: Palladium Removal using a Thiol-Based Silica Scavenger
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, ethyl acetate) at a concentration of approximately 50-100 mg/mL.
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Scavenger Addition: Add a thiol-based silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 4 equivalents relative to the initial amount of palladium catalyst used.
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Agitation: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined by monitoring the palladium levels.
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Filtration: Filter off the scavenger through a pad of Celite.
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Product Recovery: Wash the filter cake with the solvent used for dissolution. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Palladium Removal using Activated Carbon
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Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, ethanol).
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Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution. A common loading is 0.2 wt% relative to the crude product mass.
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Heating and Agitation: Heat the mixture (e.g., to 45-50 °C) and stir for 12-18 hours.
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Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the activated carbon. Be cautious as activated carbon can be pyrophoric.
-
Product Recovery: Rinse the filter cake with the solvent and concentrate the combined filtrates to obtain the purified product.
Protocol 4: Purification by Recrystallization
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Solvent Selection: Choose a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when heated. For an acidic compound like this compound, a mixture of ethyl acetate and a non-polar solvent like heptane or hexane is a good starting point.
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Dissolution: Dissolve the palladium-containing product in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
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Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed solvent system, the less polar solvent can be added slowly to the hot solution until turbidity is observed, then the solution is allowed to cool.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visual Workflow and Decision Diagrams
Caption: General workflow for synthesis and purification.
Caption: Decision tree for troubleshooting palladium removal.
References
Technical Support Center: Synthesis of 2-Fluoro-4-(furan-3-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up synthesis of 2-Fluoro-4-(furan-3-yl)benzoic acid. The primary synthesis route discussed is the Suzuki-Miyaura cross-coupling of 2-fluoro-4-bromobenzoic acid and furan-3-ylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This section details a general protocol for the synthesis of this compound.
Reaction Scheme:
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 2-Fluoro-4-bromobenzoic acid | C₇H₄BrFO₂ | 219.01 |
| Furan-3-ylboronic acid | C₄H₅BO₃ | 111.89 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 |
| Triphenylphosphine | PPh₃ | 262.29 |
| Potassium carbonate | K₂CO₃ | 138.21 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 |
| Water | H₂O | 18.02 |
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: To a reaction vessel, add 2-fluoro-4-bromobenzoic acid (1.0 eq), furan-3-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in 1,4-dioxane.
-
Reaction Setup: Add the catalyst mixture to the reaction vessel containing the reagents. Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Filter the crude product and wash with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is not old or degraded. Use fresh catalyst and ensure an inert atmosphere to prevent catalyst deactivation. |
| Poor quality of boronic acid | Furan-3-ylboronic acid can be unstable. Use fresh or properly stored boronic acid. Consider using a more stable derivative like a boronate ester. | |
| Insufficient base | Ensure the base is fully dissolved. Use a stronger base if necessary, such as cesium carbonate. | |
| Incomplete Reaction | Insufficient heating | Increase the reaction temperature, but monitor for decomposition. |
| Poor stirring | In a scaled-up reaction, ensure adequate mixing to maintain a homogeneous mixture. | |
| Formation of Side Products | Homocoupling of boronic acid | Degas the solvent thoroughly to remove oxygen. Oxygen can promote homocoupling. |
| Protodeboronation | Use anhydrous solvents and ensure the base is not too strong or the reaction temperature too high. | |
| Product Purification Issues | Residual palladium | Treat the crude product with a palladium scavenger or perform multiple recrystallizations. |
| Co-precipitation of impurities | Optimize the pH during work-up to selectively precipitate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this reaction?
A1: While Palladium(II) acetate with triphenylphosphine is a common choice, other palladium catalysts with different phosphine ligands (e.g., SPhos, XPhos) can offer improved yields and reaction times, especially in large-scale synthesis. A catalyst screening is recommended for optimization.
Q2: Why is an inert atmosphere important?
A2: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Oxygen can also promote the unwanted homocoupling of the boronic acid, reducing the yield of the desired product.[1]
Q3: My furan-3-ylboronic acid seems to be degrading. What can I do?
A3: Heterocyclic boronic acids can be unstable.[2] It is best to use them as fresh as possible. Alternatively, consider using a more stable derivative like the pinacol ester of furan-3-ylboronic acid, which can release the boronic acid in situ during the reaction.
Q4: I am seeing a significant amount of a byproduct with a mass corresponding to bifuran. What is happening?
A4: This is likely the homocoupling product of furan-3-ylboronic acid. This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst. Ensure your reaction is thoroughly degassed and consider slightly reducing the catalyst loading.[1]
Q5: How can I effectively remove residual palladium from my final product?
A5: Residual palladium can be challenging to remove. Techniques include recrystallization, treatment with activated carbon, or using a commercial palladium scavenger.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Preventing degradation of 2-Fluoro-4-(furan-3-yl)benzoic acid during storage
Technical Support Center: 2-Fluoro-4-(furan-3-yl)benzoic acid
This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1][2] The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
Q2: I noticed a change in the color of my this compound powder. What could be the cause?
A2: A change in color, such as yellowing or browning, can be an indicator of degradation. This may be caused by oxidation of the furan ring, exposure to light, or contamination. It is advisable to assess the purity of the compound before further use.
Q3: My this compound has become clumpy and difficult to handle. Why did this happen?
A3: Clumping is often a sign that the compound has absorbed moisture from the atmosphere. Benzoic acid derivatives can be hygroscopic. To prevent this, always store the compound in a desiccator or a dry box.
Q4: Can this compound degrade in solution?
A4: Yes, degradation in solution is possible. The stability will depend on the solvent, pH, and storage conditions. For instance, furan rings can be susceptible to ring-opening under certain conditions, including ozonolysis in aqueous solutions.[3] It is recommended to prepare solutions fresh and store them at low temperatures for short periods. If long-term storage in solution is necessary, conduct a stability study under your specific conditions.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Suspected Degradation of Solid Compound
-
Symptoms:
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Change in physical appearance (color, texture).
-
Poor solubility compared to a fresh batch.
-
Inconsistent or unexpected experimental results.
-
-
Troubleshooting Steps:
-
Visual Inspection: Compare the appearance of the suspected sample to a known fresh sample or the product specification sheet.
-
Solubility Test: Attempt to dissolve a small, accurately weighed amount of the compound in a standard solvent and compare its solubility to the expected value.
-
Purity Analysis: If available, use analytical techniques to assess the purity.
-
High-Performance Liquid Chromatography (HPLC): Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Check for the presence of unexpected signals that may indicate degradation products.
-
Mass Spectrometry (MS): Identify potential degradation products by their mass-to-charge ratio.
-
-
Issue 2: Instability in Solution
-
Symptoms:
-
Precipitation or color change in a stored solution.
-
Decreased potency or activity in biological assays over time.
-
-
Troubleshooting Steps:
-
Solution Preparation: Always use high-purity, dry solvents.
-
Storage Conditions: Store solutions at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles by aliquoting the solution into smaller, single-use vials.[4]
-
pH Monitoring: If using aqueous buffers, ensure the pH is stable and appropriate for the compound.
-
Control Experiments: Include a freshly prepared solution as a positive control in your experiments to compare against the stored solution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Solid State | In Solution |
| Temperature | 2-8°C (Refrigerated) | -20°C to -80°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Headspace flushed with Inert Gas |
| Light | Protected from Light (Amber Vial) | Protected from Light (Amber Vial) |
| Container | Tightly Sealed | Tightly Sealed, Single-Use Aliquots |
| Moisture | Store with Desiccant | Use Anhydrous Solvents |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
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Prepare a dilution of the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase) to establish a baseline.
-
Inject the sample solution.
-
Analyze the chromatogram for the main peak corresponding to the compound and any additional peaks that may indicate impurities or degradation products. Calculate the purity based on the relative peak areas.
-
Mandatory Visualization
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Characterizing 2-Fluoro-4-(furan-3-yl)benzoic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the characterization of 2-Fluoro-4-(furan-3-yl)benzoic acid and its potential isomers.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The guidance provided here is based on established analytical principles and data from structurally similar fluorinated and furan-substituted benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities of this compound?
A1: Based on common organic synthesis reactions, potential positional isomers could arise from the substitution pattern on either the benzoic acid or the furan ring. The furan ring could be attached at the 2-position instead of the 3-position, or the fluorine and furan substituents on the benzoic acid ring could be in different positions. For example, incomplete specificity in a coupling reaction could lead to isomers such as 3-Fluoro-4-(furan-3-yl)benzoic acid or 2-Fluoro-4-(furan-2-yl)benzoic acid.
Q2: Which analytical techniques are most suitable for differentiating these isomers?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): Particularly useful for separating positional isomers that have different polarities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for thermally stable derivatives of the isomers, providing both separation and structural information from fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for unambiguously determining the substitution patterns on the aromatic rings.[1][2][3]
Troubleshooting Guides
HPLC Analysis
Issue: Poor resolution between isomeric peaks.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry | Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Suboptimal mobile phase composition | Modify the mobile phase by changing the organic solvent (e.g., acetonitrile, methanol), adjusting the pH of the aqueous phase, or using additives like trifluoroacetic acid.[4] |
| Inadequate temperature control | Optimize the column temperature. Lower temperatures can sometimes improve resolution.[5] |
| Flow rate is too high | Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.[5] |
Issue: Peak tailing for the analyte.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase | Use a buffered mobile phase to control the ionization of the carboxylic acid and minimize interactions with residual silanols on the column.[6][7] |
| Column overload | Reduce the injection volume or dilute the sample.[5][6] |
| Presence of a column void or blocked frit | Back-flush the column or replace it if necessary.[7] |
GC-MS Analysis
Issue: No or poor peak shape for the analyte.
| Possible Cause | Troubleshooting Step |
| Analyte is too polar and/or not volatile enough | Derivatize the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl ester) before analysis.[8] |
| Active sites in the inlet or column | Use a deactivated inlet liner and a column specifically designed for polar acidic compounds.[9][10] |
| Column bleed at high temperatures | Use a low-bleed column and ensure the final oven temperature does not exceed the column's maximum limit.[9][11] |
Issue: Difficulty in distinguishing isomers based on mass spectra.
| Possible Cause | Troubleshooting Step |
| Isomers produce very similar fragmentation patterns | Carefully analyze for subtle differences in the relative abundances of fragment ions. The position of substituents can sometimes influence fragmentation pathways (the "ortho effect").[12] |
| Insufficient fragmentation | Optimize the ionization energy in the mass spectrometer to induce more characteristic fragmentation. |
NMR Spectroscopy
Issue: Ambiguous assignment of signals in ¹H or ¹³C NMR spectra.
| Possible Cause | Troubleshooting Step |
| Overlapping signals in the aromatic region | Utilize two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[1] |
| Difficulty in assigning quaternary carbons | Use long-range heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) to identify carbons that are 2-3 bonds away from a proton. |
| Complex coupling patterns due to fluorine | ¹⁹F NMR can be a valuable tool. The chemical shifts and coupling constants in ¹⁹F NMR are very sensitive to the electronic environment, which can help differentiate isomers.[13][14][15] |
Experimental Protocols
General HPLC Method for Isomer Separation
A reverse-phase HPLC method is generally suitable for the separation of aromatic carboxylic acid isomers.
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Column: A C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
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Mobile Phase: A gradient elution is often necessary.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (adjust pH to be well below the pKa of the carboxylic acid, typically around pH 2.5-3).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A typical starting gradient could be 10-90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings absorb, typically around 254 nm.
-
Temperature: 25-30 °C.
General GC-MS Method (after derivatization)
For GC-MS analysis, the carboxylic acid group should be derivatized to increase volatility.
-
Derivatization: Convert the carboxylic acid to its methyl ester using a reagent like diazomethane (use with extreme caution) or by heating with methanol and a catalytic amount of acid. Alternatively, silylation reagents like BSTFA can be used to form the trimethylsilyl ester.[8]
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatives.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range that covers the expected molecular ion and fragment ions (e.g., m/z 50-400).
General NMR Sample Preparation
-
Solvent: A deuterated solvent that can dissolve the analyte, such as deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD).
-
Concentration: Typically 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as a reference standard for ¹H and ¹³C NMR.
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. magritek.com [magritek.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. mastelf.com [mastelf.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. phenomenex.blog [phenomenex.blog]
- 11. academic.oup.com [academic.oup.com]
- 12. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biophysics.org [biophysics.org]
Enhancing the reaction rate of 2-Fluoro-4-(furan-3-yl)benzoic acid coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reaction rate and success of coupling reactions involving 2-Fluoro-4-(furan-3-yl)benzoic acid. The focus is on palladium- and nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
The primary challenges stem from the electronic properties of the starting material. The Carbon-Fluorine (C-F) bond is the strongest carbon-halogen bond, making the oxidative addition step of the catalytic cycle kinetically challenging. Additionally, the carboxylic acid group is acidic and can potentially interfere with the catalyst or base, requiring careful selection of reaction conditions.
Q2: Which cross-coupling reaction is most suitable for this substrate?
The Suzuki-Miyaura coupling is highly recommended as a starting point. It is renowned for its excellent functional group tolerance, the low toxicity of its boron-based reagents, and its compatibility with a wide range of substrates.[1][2] For particularly stubborn reactions where C-F activation is the limiting factor, a nickel-catalyzed Suzuki-Miyaura coupling can be a powerful alternative, as nickel catalysts often possess a unique ability to activate a wider range of electrophiles than traditional palladium systems.[3]
Q3: My Suzuki-Miyaura reaction is slow or failing. What are the key parameters to optimize?
Optimizing a cross-coupling reaction requires a systematic approach.[1] The following parameters are critical:
-
Catalyst & Ligand: The choice of catalyst and ligand is paramount for activating the C-F bond. For palladium catalysis, bulky, electron-rich phosphine ligands are essential. For nickel catalysis, specific phosphine or N-heterocyclic carbene (NHC) ligands are used.
-
Base: The base activates the boronic acid partner for the transmetalation step. The strength and type of base can profoundly influence the reaction outcome.[1]
-
Solvent: The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions. Aprotic polar solvents are common.
-
Temperature: Due to the strength of the C-F bond, higher reaction temperatures are often required to facilitate oxidative addition.
Q4: How can I minimize common side reactions like homocoupling and dehalogenation?
Homocoupling, which produces biaryl byproducts from the boronic acid, can be minimized by using a slight excess of the aryl fluoride partner, lowering the reaction temperature, or ensuring the reaction is performed under strictly inert (oxygen-free) conditions.[1] Dehalogenation (replacement of the fluorine with a hydrogen atom) can become an issue with highly active catalysts.[1] Adjusting the catalyst-to-ligand ratio or switching to a less active catalyst system can mitigate this.
Q5: Should the carboxylic acid group be protected?
While many modern Suzuki-Miyaura protocols can tolerate free carboxylic acids, protection may be necessary if yields remain low. The acidic proton can react with the base or interfere with the catalytic cycle. Converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) prior to coupling can sometimes lead to cleaner reactions and higher yields. This, however, adds protection and deprotection steps to the overall synthesis.
Troubleshooting and Optimization Guide
The table below provides a structured guide for troubleshooting common issues encountered during the coupling reaction.
| Parameter | Common Issue | Recommended Action | Rationale |
| Catalyst Loading | Low or no conversion | Increase catalyst loading from 1-2 mol% to 5-10 mol%. | Ensures a sufficient concentration of the active catalytic species is present to overcome slow kinetics. |
| Palladium Ligand | Reaction stalls or is slow | Switch from standard ligands (e.g., PPh₃) to bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or tBu₃P. | These ligands promote the difficult oxidative addition of the aryl fluoride and stabilize the active Pd(0) species.[1] |
| Base | Low yield, decomposition of starting material | If using a moderate base (e.g., Na₂CO₃), switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. | A stronger base can more effectively promote the transmetalation step, which can be rate-limiting.[2][3] |
| Solvent | Poor solubility, low reaction rate | Switch from single solvents like THF to higher-boiling aprotic polar solvents such as dioxane, DMF, or a toluene/water mixture. | Higher temperatures can be achieved, and solvent choice affects catalyst stability and reaction kinetics.[2] |
| Temperature | No reaction at lower temperatures (e.g., 80 °C) | Gradually increase the temperature up to 120 °C or higher, potentially using microwave irradiation. | Significant thermal energy is often required to overcome the high activation energy of C-F bond cleavage.[3] |
| Alternative Catalyst | Palladium systems fail | Switch to a nickel-based catalyst system, such as NiCl₂(PCy₃)₂ or NiCl₂(dppp). | Nickel is often more effective than palladium for activating challenging C-F bonds under milder conditions.[3] |
Experimental Protocols
Protocol 1: General Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol serves as a robust starting point for the reaction.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), furan-3-ylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) to achieve a concentration of approximately 0.1 M with respect to the benzoic acid substrate.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The product can then be purified via standard methods.
Protocol 2: Alternative Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is recommended when palladium catalysts are ineffective.[3]
-
In a glovebox, add the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5-10 mol%), this compound (1.0 equiv), furan-3-ylboronic acid (2.5 equiv), and potassium phosphate (K₃PO₄, 4.5 equiv) to a reaction vessel.[3]
-
Add a degassed solvent, such as 2-Me-THF or tert-amyl alcohol.[3]
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are performed similarly to the palladium-catalyzed procedure.
Visualizations
Catalytic Cycle and Troubleshooting Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura reaction and a logical workflow for troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a challenging coupling reaction.
References
Validation & Comparative
Comparative Analysis of 2-Fluoro-4-(furan-3-yl)benzoic Acid and Analogs as Influenza Neuraminidase Inhibitors
A Structure-Activity Relationship (SAR) Guide for Researchers in Drug Development
This guide provides a comparative analysis of 2-fluoro-4-(furan-3-yl)benzoic acid and its analogs, focusing on their structure-activity relationship (SAR) as inhibitors of influenza neuraminidase. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to inform the design of novel anti-influenza therapeutics.
Introduction
Influenza virus neuraminidase (NA), also known as sialidase, is a critical enzyme for the release and spread of newly formed virus particles from infected host cells.[1] Its highly conserved active site makes it an attractive target for antiviral drug development.[2] While current neuraminidase inhibitors like oseltamivir and zanamivir are effective, the emergence of drug-resistant strains necessitates the exploration of new chemical scaffolds.[3] Benzoic acid derivatives have been investigated as potential neuraminidase inhibitors, with the aromatic ring serving as a mimic for the dihydropyran ring of the natural substrate, sialic acid.[4][5] This guide focuses on the 2-fluorobenzoic acid scaffold, exploring how substitutions at the 4-position, including the furan-3-yl group, influence inhibitory activity against influenza neuraminidase. A key finding in this area is that the presence of a fluorine atom at the 2-position can significantly enhance inhibitory potency compared to non-fluorinated counterparts.[6]
Comparative Performance of 2-Fluorobenzoic Acid Derivatives
The inhibitory activity of 2-fluoro-4-substituted benzoic acid derivatives against influenza A neuraminidase subtypes (N1 and N2) is summarized in the table below. The data is compiled from studies utilizing a standardized fluorometric neuraminidase inhibition assay with 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate. For comparison, the performance of the widely used antiviral drugs, Oseltamivir (active form Oseltamivir Carboxylate) and Zanamivir, are included.
| Compound ID | 4-Substituent | N1 IC₅₀ (µM) | N2 IC₅₀ (µM) | Reference Compound | N1 IC₅₀ (nM) | N2 IC₅₀ (nM) |
| 1 | 4,5-diacetamido | 4.5 | 21 | Oseltamivir Carboxylate | 1.2 | 0.5 |
| 2 | 3,4-diacetamido (non-fluorinated analog) | 640 | 1400 | Zanamivir | 0.76 | 1.82 |
Note: Data for this compound is not yet publicly available in the reviewed literature. The table presents data for a closely related and highly potent analog to illustrate the potential of the 2-fluorobenzoic acid scaffold.
Structure-Activity Relationship (SAR) Insights
The available data, though limited to a few published compounds, provides valuable insights into the SAR of 2-fluorobenzoic acid derivatives as influenza neuraminidase inhibitors:
-
Importance of the 2-Fluoro Substituent: A direct comparison between compound 1 (4,5-diacetamido-2-fluoro benzoic acid) and its non-fluorinated counterpart, compound 2 (3,4-diacetamido benzoic acid), reveals a dramatic increase in potency with the introduction of the fluorine atom. Compound 1 is approximately 140-fold more active against N1 and 66-fold more active against N2 neuraminidase.[6] This highlights the critical role of the 2-fluoro group in enhancing the interaction with the enzyme's active site.[6]
-
Role of Substituents at the 4- and 5-Positions: The diacetamido substitution pattern in compound 1 appears to be favorable for binding. These groups likely form hydrogen bonds with amino acid residues in the active site, contributing to the compound's inhibitory activity.
-
Potential of Heteroaryl Substituents at the 4-Position: While quantitative data for a 4-(furan-3-yl) substituent is not yet available, the exploration of various aryl and heteroaryl groups at this position is a logical next step in lead optimization. The furan ring, with its potential for hydrogen bonding and specific steric interactions, could occupy regions of the active site to enhance binding affinity.
Experimental Protocols
The following is a detailed methodology for a typical enzyme-linked lectin assay (ELLA) used to determine the neuraminidase inhibitory activity of compounds.
Enzyme-Linked Lectin Assay (ELLA) for Neuraminidase Inhibition
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Fetuin-coated 96-well plates
-
Influenza virus containing the neuraminidase of interest
-
Test compounds (e.g., 2-fluoro-4-substituted benzoic acid derivatives)
-
Positive control inhibitors (e.g., Oseltamivir Carboxylate, Zanamivir)
-
Sample diluent (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBST)
-
Peanut agglutinin conjugated to horseradish peroxidase (PNA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 0.5 M HCl)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and control inhibitors in the sample diluent.
-
Virus Dilution: Prepare a working dilution of the influenza virus that gives a signal in the linear range of the assay.
-
Incubation: Add the diluted test compounds and control inhibitors to the fetuin-coated 96-well plates. Then, add the diluted virus to all wells except for the background control wells. Incubate the plates overnight at 37°C.
-
Washing: Wash the plates three times with wash buffer to remove unbound virus and inhibitors.
-
PNA-HRP Addition: Add PNA-HRP to each well and incubate for 2 hours at room temperature. The PNA-HRP will bind to the galactose residues exposed by the neuraminidase activity.
-
Substrate Addition and Signal Development: Wash the plates again to remove unbound PNA-HRP. Add TMB substrate to each well and allow the color to develop for approximately 20 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the neuraminidase activity by 50% compared to the virus-only control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of neuraminidase inhibitors and the general workflow of an inhibition assay.
References
- 1. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based inhibitors of influenza virus sialidase. A benzoic acid lead with novel interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Fluoro-4-(furan-3-yl)benzoic acid and its Non-fluorinated Analog, 4-(furan-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and pharmacological properties. This guide provides a comparative overview of 2-Fluoro-4-(furan-3-yl)benzoic acid and its non-fluorinated counterpart, 4-(furan-3-yl)benzoic acid. Due to the limited availability of direct experimental data for these specific compounds, this comparison draws upon data from structurally similar analogs and established principles of medicinal chemistry to predict their respective properties and potential biological activities.
Physicochemical Properties: The Impact of Fluorination
The introduction of a fluorine atom at the ortho-position of the benzoic acid ring is anticipated to significantly influence key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and solubility.
| Property | This compound (Predicted) | 4-(furan-3-yl)benzoic acid (Predicted) | Impact of Fluorination |
| pKa | Lower (More Acidic) | Higher (Less Acidic) | The strong electron-withdrawing inductive effect of the ortho-fluoro group is expected to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to the non-fluorinated analog. |
| logP | Higher | Lower | Fluorine substitution generally increases lipophilicity. The logP of the fluorinated compound is predicted to be higher than its non-fluorinated counterpart. |
| Solubility | Lower | Higher | The increased lipophilicity and potentially stronger crystal lattice energy due to fluorine substitution may lead to decreased aqueous solubility for the fluorinated compound. |
Table 1: Predicted Physicochemical Properties
To illustrate the likely magnitude of these effects, we can examine the experimental data for a pair of structurally related biphenyl carboxylic acids:
| Compound | pKa | logP |
| 4-Phenylbenzoic acid | 4.19[1][2] | 3.54[2] |
| 2-Fluoro-4-phenylbenzoic acid | ~3.8 (Predicted) | 3.19[3] |
Table 2: Physicochemical Properties of Analogous Biphenyl Carboxylic Acids
Note: The predicted pKa for 2-fluoro-4-phenylbenzoic acid is based on the known acidifying effect of an ortho-fluoro substituent on benzoic acid.
Synthesis of Target Compounds
The synthesis of both this compound and 4-(furan-3-yl)benzoic acid can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This versatile and widely used method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
A plausible synthetic route would involve the coupling of a suitable bromobenzoic acid derivative with furan-3-ylboronic acid.
Figure 1: General synthetic workflow for the preparation of the target compounds via Suzuki coupling.
Potential Biological Activity
The furan moiety is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[4][5] The incorporation of a benzoic acid functional group suggests that these molecules could act as inhibitors of enzymes that have a carboxylate-binding pocket.
Hypothetical Target: PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6] Numerous natural and synthetic compounds containing heterocyclic rings have been identified as inhibitors of this pathway.[7] It is plausible that this compound and its non-fluorinated analog could exhibit inhibitory activity against kinases within this cascade, such as PI3K or Akt.
Figure 2: Simplified PI3K/Akt signaling pathway with hypothetical inhibition points for the target compounds.
The Influence of Fluorination on Biological Activity
The introduction of a fluorine atom can impact biological activity through several mechanisms:
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency.
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile.
-
Conformational Effects: The steric and electronic properties of the fluorine atom can influence the preferred conformation of the molecule, which may favor a bioactive conformation for binding to the target.
While direct IC50 data is unavailable for the target compounds, a study on furan-2-yl(phenyl)methanone derivatives as protein tyrosine kinase (PTK) inhibitors provides an example of the potency of such scaffolds. One derivative, (3,4-dihydroxyphenyl)(furan-2-yl)methanone, exhibited an IC50 of 4.66 μM against PTK.[8] It is conceivable that fluorination could further enhance such activity.
Experimental Protocols
For researchers interested in synthesizing and evaluating these compounds, the following are general experimental protocols for key assays.
General Procedure for Suzuki Coupling
A mixture of the aryl bromide (1.0 mmol), furan-3-ylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.02 mmol), and a base like potassium carbonate (2.5 mmol) in a suitable solvent system (e.g., a 3:1 mixture of DMF and water) is heated under an inert atmosphere (e.g., nitrogen) at 75-85 °C for 16-20 hours.[9] After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.
Determination of pKa by Potentiometric Titration
A known concentration of the compound (e.g., 1 mM) is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds. The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.[10][11] The pKa is determined from the inflection point of the resulting titration curve.
Determination of logP by the Shake-Flask Method
The compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH, typically 7.4). The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.[12] The phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
An excess amount of the solid compound is added to an aqueous buffer of a defined pH. The suspension is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method like HPLC or UV-Vis spectroscopy.[9]
Conclusion
While direct experimental data on this compound and 4-(furan-3-yl)benzoic acid is currently lacking, this guide provides a predictive comparison based on established chemical principles and data from analogous compounds. The introduction of a fluorine atom is expected to increase the acidity and lipophilicity of the molecule while potentially decreasing its aqueous solubility. These modifications can have a profound impact on the compound's pharmacokinetic profile and biological activity. The furan-benzoic acid scaffold holds promise for biological activity, and these compounds represent interesting candidates for further investigation, particularly as potential kinase inhibitors. The provided experimental protocols offer a starting point for the synthesis and characterization of these molecules to validate these predictions and explore their therapeutic potential.
References
- 1. chembk.com [chembk.com]
- 2. 4-Biphenylcarboxylic acid(92-92-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
In Vivo Efficacy of Fluorinated Furan-Containing Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of fluorinated furan-containing carboxylic acid derivatives, focusing on their anti-inflammatory and anti-cancer properties. Due to the limited availability of public data on 2-Fluoro-4-(furan-3-yl)benzoic acid derivatives, this guide presents findings on structurally related fluorinated benzofuran carboxylic acid derivatives, which serve as relevant surrogates for understanding the potential in vivo performance of this compound class. The data herein is compiled from preclinical studies to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Comparative Efficacy of Fluorinated Benzofuran Derivatives
The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of selected fluorinated benzofuran derivatives. These compounds share key structural features with this compound derivatives, namely a fluorinated aromatic ring linked to a furan or related heterocyclic system and a carboxylic acid or ester group, which is often a prodrug form of the active carboxylic acid.
Table 1: In Vivo Anti-Inflammatory Activity of Fluorinated Benzofuran Derivatives in a Zymosan-Induced Air Pouch Model
| Compound | Dose (mg/kg) | Inhibition of Exudate Volume (%) | Inhibition of Leukocyte Infiltration (%) |
| Compound 1 | 10 | 45 | 52 |
| Compound 2 | 10 | 38 | 48 |
| Compound 3 | 10 | 25 | 35 |
| Indomethacin | 5 | 60 | 75 |
Data adapted from Ayoub, et al. (2023). Compounds 1, 2, and 3 are novel fluorinated benzofuran derivatives. Indomethacin was used as a positive control.
Table 2: In Vitro Anti-Cancer Activity of Fluorinated Benzofuran Derivatives against HCT116 Human Colorectal Carcinoma Cells
| Compound | IC₅₀ (µM) | Inhibition of Bcl-2 Expression | PARP-1 Cleavage |
| Compound 1 | 19.5 | Significant | Concentration-dependent |
| Compound 2 | 24.8 | Significant | Concentration-dependent |
| 5-Fluorouracil | 5.2 | Not Reported | Not Reported |
Data adapted from Ayoub, et al. (2023). IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation. Bcl-2 is an anti-apoptotic protein and PARP-1 cleavage is a marker of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are the key experimental protocols for the in vivo anti-inflammatory and in vitro anti-cancer studies cited in this guide.
Zymosan-Induced Air Pouch Model of Inflammation
This in vivo model is a standard method for evaluating the anti-inflammatory properties of test compounds.
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used for the study.
-
Air Pouch Induction: A subcutaneous injection of 3 mL of sterile air is administered into the dorsal region of the mice to create an air pouch. Three days later, the pouch is reinflated with 1.5 mL of sterile air.
-
Induction of Inflammation: On day six, inflammation is induced by injecting 1 mL of a zymosan solution (1% w/v in sterile saline) into the air pouch.
-
Compound Administration: The test compounds or vehicle (control) are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the zymosan injection.
-
Evaluation of Inflammation: Six hours after the zymosan injection, the mice are euthanized, and the air pouch is washed with sterile saline. The volume of the exudate is measured, and the number of infiltrating leukocytes is determined using a hemocytometer.
-
Data Analysis: The percentage inhibition of exudate volume and leukocyte infiltration is calculated by comparing the results from the compound-treated groups with the vehicle-treated control group.
In Vitro Cytotoxicity Assay (WST-1 Assay)
This assay is used to assess the anti-proliferative effects of compounds on cancer cell lines.
-
Cell Line: HCT116 human colorectal adenocarcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 72 hours.
-
WST-1 Reagent Addition: Following the treatment period, WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well and incubated for 2-4 hours. The WST-1 reagent is cleaved to a formazan dye by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms
The anti-inflammatory and anti-cancer effects of these fluorinated furan-containing carboxylic acid derivatives are believed to be mediated through the modulation of key signaling pathways involved in inflammation and apoptosis.
Experimental Workflow for Efficacy Testing.
The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory cytokine production. The anti-cancer activity appears to be driven by the induction of apoptosis, as evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the cleavage of PARP-1.
Proposed Signaling Pathways.
Comparative analysis of different synthetic routes to 2-Fluoro-4-(furan-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 2-Fluoro-4-(furan-3-yl)benzoic acid, a key intermediate in the development of novel therapeutics. The following sections detail plausible synthetic strategies, offering a side-by-side comparison of their methodologies, and presenting the necessary experimental data for informed decision-making in a research and development setting.
At a Glance: Synthetic Strategies
Three primary synthetic routes have been evaluated for the preparation of this compound:
-
Route 1: Suzuki-Miyaura Coupling: This approach involves the palladium-catalyzed cross-coupling of a fluorinated bromobenzoic acid derivative with a furanboronic acid. It is a widely used and versatile method for the formation of carbon-carbon bonds between aromatic rings.
-
Route 2: Carboxylation of a Grignard Reagent: This classic organometallic approach entails the formation of a Grignard reagent from a bromo-substituted fluoro(furan-3-yl)benzene, followed by its reaction with carbon dioxide to introduce the carboxylic acid functionality.
-
Route 3: Oxidation of a Toluene Derivative: This route involves the initial synthesis of a toluene precursor, 2-fluoro-4-(furan-3-yl)toluene, followed by the oxidation of the methyl group to the corresponding carboxylic acid.
The logical workflow for these synthetic approaches is illustrated in the diagram below.
Figure 1: Conceptual workflow of the compared synthetic routes to this compound.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Grignard Reaction & Carboxylation | Route 3: Oxidation of Toluene Derivative |
| Key Reaction | Pd-catalyzed C-C bond formation | Nucleophilic addition of Grignard reagent to CO2 | Oxidation of a methyl group |
| Starting Materials | 2-Fluoro-4-bromobenzoic acid, Furan-3-boronic acid | 3-Bromofuran, Magnesium, CO2, 2-Fluoro-4-bromoanisole (for precursor) | 2-Fluoro-4-bromotoluene, Furan-3-boronic acid, Oxidizing agent |
| Number of Steps | 1 (from commercially available precursors) | 2 (Grignard formation and carboxylation) | 2 (Suzuki coupling and oxidation) |
| Typical Yields | Good to excellent (often >80%) | Moderate to good (variable, sensitive to moisture) | Variable (oxidation can be challenging with furan ring) |
| Reaction Conditions | Mild to moderate temperature, inert atmosphere | Anhydrous conditions required, low temperature for Grignard formation | Suzuki: Mild; Oxidation: Can require harsh conditions |
| Purification | Column chromatography | Acid-base extraction, crystallization | Column chromatography, crystallization |
| Advantages | High functional group tolerance, high yields, convergent synthesis | Utilizes readily available starting materials, direct carboxylation | Can be efficient if a suitable oxidation method is found |
| Disadvantages | Cost of palladium catalyst and boronic acid | Moisture sensitive, potential for side reactions | Furan ring sensitivity to oxidation, potential for low yields in oxidation step |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This route represents a highly efficient and direct method for the synthesis of the target compound.
Reaction Scheme:
Experimental Protocol:
A mixture of 2-fluoro-4-bromobenzoic acid (1.0 mmol), furan-3-boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, for example, a mixture of dioxane and water (4:1, 10 mL)[1]. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Carboxylation of a Grignard Reagent
This classical approach provides a straightforward method for introducing the carboxylic acid group.
Reaction Scheme:
(Note: This scheme illustrates the formation of the furan-3-carboxylic acid. A similar approach would be applied to a pre-formed 2-fluoro-4-(furan-3-yl)benzene intermediate.)
Experimental Protocol:
In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere, magnesium turnings (1.2 mmol) are placed. A solution of 3-bromofuran (1.0 mmol) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating. After the magnesium has been consumed, the solution of the Grignard reagent is cooled to 0 °C and dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction mixture is then allowed to warm to room temperature and quenched by the addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are then extracted with a saturated aqueous solution of sodium bicarbonate. The basic aqueous layer is acidified with concentrated HCl to precipitate the carboxylic acid, which is then collected by filtration, washed with cold water, and dried.
Route 3: Oxidation of a Toluene Derivative
This two-step route involves the initial formation of a furan-substituted toluene followed by oxidation.
Step 1: Suzuki-Miyaura Coupling to form 2-Fluoro-4-(furan-3-yl)toluene
Reaction Scheme:
Experimental Protocol:
The procedure is analogous to Route 1, using 2-fluoro-4-bromotoluene instead of 2-fluoro-4-bromobenzoic acid.
Step 2: Oxidation to this compound
Reaction Scheme:
Experimental Protocol:
2-Fluoro-4-(furan-3-yl)toluene (1.0 mmol) is dissolved in a suitable solvent such as a mixture of pyridine and water. An oxidizing agent like potassium permanganate (KMnO₄) is added portion-wise to the stirred solution at elevated temperatures (e.g., 90-100 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the manganese dioxide is removed by filtration. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and can be further purified by recrystallization. It is crucial to carefully control the reaction conditions to avoid over-oxidation or degradation of the furan ring.
Conclusion
The choice of the optimal synthetic route for this compound will depend on several factors including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product.
-
Suzuki-Miyaura Coupling (Route 1) is generally the most reliable and high-yielding method, particularly for small to medium-scale synthesis where the cost of the catalyst is not prohibitive. Its high functional group tolerance makes it a versatile choice.
-
The Grignard Reaction (Route 2) offers a cost-effective alternative, but its success is highly dependent on stringent anhydrous conditions. It may be more suitable for larger-scale production where cost is a primary concern.
-
The Oxidation of a Toluene Derivative (Route 3) presents a viable two-step approach. However, the oxidation step can be challenging due to the sensitivity of the furan ring, potentially leading to lower overall yields. Careful optimization of the oxidation conditions is critical for the success of this route.
Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.
References
Validating the Hypothesized Mechanism of Action of 2-Fluoro-4-(furan-3-yl)benzoic acid as a Glutathione Peroxidase 4 (GPX4) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of 2-Fluoro-4-(furan-3-yl)benzoic acid as an inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. Due to the limited direct experimental data on this specific compound, we propose a validation strategy based on its structural similarity to other biologically active molecules containing furan and fluorobenzoic acid motifs. This guide compares its potential activity with well-characterized GPX4 inhibitors and provides detailed experimental protocols to test this hypothesis.
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] GPX4 plays a crucial role in preventing ferroptosis by reducing lipid hydroperoxides.[3][4][5] Therefore, inhibitors of GPX4 are potent inducers of ferroptosis and are of significant interest in cancer therapy and other diseases.[4][6]
Comparative Analysis of Known GPX4 Inhibitors
To validate the efficacy of this compound, its performance should be benchmarked against established GPX4 inhibitors. The following table summarizes the potency of selected reference compounds.
| Compound | Target(s) | Cell Line | Potency (IC50/EC50) |
| This compound | Hypothesized: GPX4 | To be determined | To be determined |
| RSL3 | GPX4 | HCT116, LoVo, HT29 | 4.084 µM, 2.75 µM, 12.38 µM (IC50)[3] |
| HN3 | 0.48 µM (IC50)[7] | ||
| A549 | ~0.5 µM (IC50)[8] | ||
| ML162 | GPX4 | HRAS G12V-expressing BJ fibroblasts | 25 nM (IC50)[9] |
| Wild-type BJ fibroblasts | 578 nM (IC50)[9] | ||
| Ferrostatin-1 | Ferroptosis Inhibitor (Radical-Trapping Antioxidant) | HT-1080 | 60 nM (EC50)[10][11][12] |
| Pfa-1 mouse fibroblasts | 45 ± 5 nM (EC50)[13] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the experimental approach is crucial for understanding the mechanism of action.
Experimental Protocols
Detailed methodologies are provided for key experiments to validate the mechanism of action of this compound.
This assay measures the direct inhibitory effect of the compound on GPX4 enzyme activity.
-
Principle: GPX4 activity is determined by a coupled enzyme reaction. GPX4 reduces a substrate (e.g., cumene hydroperoxide or phosphatidylcholine hydroperoxide), oxidizing glutathione (GSH) to GSSG. Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.[14][15][16]
-
Materials:
-
Recombinant human GPX4 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM EDTA)
-
NADPH
-
Glutathione (GSH)
-
Glutathione Reductase
-
GPX4 substrate (e.g., cumene hydroperoxide)
-
This compound and reference inhibitors (e.g., RSL3, ML162)
-
96-well UV-transparent plate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADPH, GSH, and Glutathione Reductase.
-
Add the test compound (this compound) or reference inhibitors at various concentrations to the wells of the 96-well plate.
-
Add the GPX4 enzyme to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the GPX4 substrate (e.g., cumene hydroperoxide) to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes.
-
Calculate the rate of NADPH consumption for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
This assay determines the cytotoxic effect of the compound on cancer cell lines and confirms that cell death occurs via ferroptosis.
-
Principle: Cell viability is assessed after treatment with the test compound in the presence or absence of a known ferroptosis inhibitor (e.g., Ferrostatin-1). A rescue of cell viability by the inhibitor indicates that the compound induces ferroptosis.[1][17][18][19]
-
Materials:
-
Ferroptosis-sensitive cell line (e.g., HT-1080 fibrosarcoma, A549 lung carcinoma)
-
Cell culture medium and supplements
-
This compound and reference compounds (e.g., RSL3)
-
Ferrostatin-1
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or CCK-8)
-
96-well cell culture plates
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a reference compound.
-
In a parallel set of wells, co-treat the cells with the test compound and a fixed concentration of Ferrostatin-1 (e.g., 1-2 µM).
-
Incubate the plates for 24-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values. A significant increase in IC50 in the presence of Ferrostatin-1 confirms ferroptosis-mediated cell death.
-
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
-
Principle: The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~590 nm) to green (~510 nm). This shift can be quantified using flow cytometry or fluorescence microscopy.[1][2][20][21][22][23]
-
Materials:
-
Ferroptosis-sensitive cell line
-
This compound and reference compounds
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells and treat with the test compound as described in the cell viability assay.
-
Towards the end of the treatment period, add the C11-BODIPY probe (final concentration typically 1-5 µM) to the cell culture medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
For Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
For Fluorescence Microscopy: Image the cells directly, capturing images in both the green and red channels.
-
Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a rise in lipid ROS.
-
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BODIPY-C11 Lipid Peroxidation Reporter Assay [bio-protocol.org]
- 21. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
- 22. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 23. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
Hypothetical Cross-Reactivity Profiling of 2-Fluoro-4-(furan-3-yl)benzoic Acid Based Compounds as Dihydrofolate Reductase Inhibitors
For Research & Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 2-Fluoro-4-(furan-3-yl)benzoic acid and its derivatives, assuming their primary mode of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in bacterial folate biosynthesis. The data presented herein is for illustrative purposes to guide researchers in designing and interpreting selectivity studies for novel antimicrobial candidates. The comparison includes established DHFR inhibitors to provide a reference for selectivity against the human isoform of the enzyme.
Comparative Selectivity Data
The following table summarizes the inhibitory activity (IC50) of hypothetical this compound derivatives and reference compounds against bacterial (Staphylococcus aureus) and human DHFR. A higher selectivity index indicates a more desirable profile for a potential antibacterial agent, with greater potency against the bacterial target and lower activity against the human enzyme.
| Compound | S. aureus DHFR IC50 (nM) | Human DHFR IC50 (nM) | Selectivity Index (Human/S. aureus) |
| Compound A (Parent) | 150 | 15000 | 100 |
| Compound B (Amide) | 75 | 22500 | 300 |
| Compound C (Ester) | 200 | 10000 | 50 |
| Methotrexate | 0.1 | 0.01 | 0.1 |
| Trimethoprim | 5 | 30000 | 6000 |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a typical enzymatic assay to determine the 50% inhibitory concentration (IC50) of test compounds against DHFR.
Materials:
-
Recombinant S. aureus DHFR and human DHFR
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
DHF (7,8-Dihydrofolate)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH (final concentration 100 µM), and the respective DHFR enzyme (final concentration 10 nM for S. aureus DHFR, 5 nM for human DHFR).
-
Add varying concentrations of the test compounds to the wells of the microplate. Include a positive control (a known inhibitor like Trimethoprim) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding DHF (final concentration 50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C for 15 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of DHFR inhibitors.
Caption: Simplified bacterial folate biosynthesis pathway and the point of inhibition.
A Comparative Benchmarking Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prominent inhibitors targeting Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway and a validated therapeutic target for cancer and autoimmune diseases. Due to the limited publicly available data on the inhibitory activity of 2-Fluoro-4-(furan-3-yl)benzoic acid, this guide focuses on a selection of well-characterized DHODH inhibitors to provide a valuable benchmarking resource.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This enzymatic step is crucial for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides essential for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive target for therapeutic intervention. Inhibition of DHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and inhibition of cell growth.
Comparative Analysis of DHODH Inhibitors
This section provides a quantitative comparison of the inhibitory potency of selected DHODH inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (Human DHODH) | Reference |
| BAY 2402234 | DHODH | 1.2 nM[1][2] | --INVALID-LINK-- |
| Brequinar | DHODH | ~20 nM[3][4] | --INVALID-LINK-- |
| Teriflunomide | DHODH | 407.8 nM - 773 nM[5][6] | [Various Sources] |
| A77 1726 (active metabolite of Leflunomide) | DHODH | 7.99 µM | --INVALID-LINK-- |
| Leflunomide | DHODH | Weak inhibitor (IC50 = 98 µM)[7] | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the pyrimidine biosynthesis pathway and a general workflow for assessing DHODH inhibition.
Caption: Inhibition of DHODH blocks the conversion of Dihydroorotate to Orotate.
Caption: Workflow for in vitro DHODH enzymatic activity assay.
Experimental Protocols
A detailed experimental protocol for determining the in vitro inhibitory activity of a compound against human DHODH is provided below. This protocol is a generalized representation based on commonly used methods.
Objective: To determine the IC50 value of a test compound against recombinant human Dihydroorotate Dehydrogenase (DHODH).
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (colorimetric indicator)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound stock solution (in DMSO)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Prepare working solutions of DHO, decylubiquinone, and DCIP in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following components in order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control)
-
Recombinant human DHODH enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of DHO and decylubiquinone to each well.
-
Immediately after substrate addition, add DCIP to each well.
-
-
Measurement:
-
Measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The reduction of DCIP by the enzymatic reaction leads to a loss of absorbance at this wavelength.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The DHODH inhibitors benchmarked in this guide exhibit a wide range of potencies, with newer agents like BAY 2402234 demonstrating significantly higher activity in the nanomolar range. The provided experimental protocol offers a standardized method for evaluating the inhibitory potential of novel compounds against DHODH, facilitating the discovery and development of new therapeutics targeting this critical metabolic enzyme. Researchers can utilize this information to compare the performance of their own compounds against established inhibitors and to design robust experimental plans.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Brequinar sodium | DHODH Inhibitors: R&D Systems [rndsystems.com]
- 4. Brequinar sodium | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 5. neurology.org [neurology.org]
- 6. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Fluoro-Benzoic Acid Analogs
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of two distinct fluoro-benzoic acid analogs. This document provides a comparative summary of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data and detailed methodologies.
Disclaimer: An initial search for the pharmacokinetic profile of 2-Fluoro-4-(furan-3-yl)benzoic acid did not yield any specific experimental data. Therefore, this guide provides a comparative analysis of two other structurally related fluoro-benzoic acid analogs for which public data is available:
-
Analog A (LY293111): 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid
-
Analog B: 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for Analog A and Analog B in various species. These parameters are crucial for understanding the disposition of these compounds in the body and for predicting their behavior in humans.
| Pharmacokinetic Parameter | Analog A (LY293111) | Analog B | Species |
| Route of Administration | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.), Intravenous (i.v.) | Rat, Monkey, Human |
| Oral Bioavailability (F%) | Orally bioavailable[1] | 64% (Rat), 55% (Monkey)[1] | Rat, Monkey, Human |
| Plasma Half-life (t½) | 2.6 - 4.4 hours (Rat)[2] | 7.1 ± 0.7 hours (Rat), 9.4 ± 0.8 hours (Monkey)[1] | Rat, Monkey |
| Systemic Plasma Clearance (CLp) | Not explicitly stated | 3.2 ± 1.4 mL/min/kg (Rat), 6.1 ± 1.6 mL/min/kg (Monkey)[1] | Rat, Monkey |
| Steady-State Cmax (Cmax,ss) | 2,402 µg/L (at 600 mg BID)[1] | Not applicable from data | Human |
| Steady-State AUC (AUCτ,ss) | 14,090 µg·h/L (at 600 mg BID)[1] | Not applicable from data | Human |
| Plasma Protein Binding | A fraction is irreversibly bound[3] | >99%[1] | Rat, Monkey, Mouse, Human |
| Primary Metabolic Pathway(s) | Glucuronidation[3] | Oxidation and Glucuronidation[1] | Multiple Species |
| Key Metabolizing Enzyme(s) | Not explicitly stated | CYP3A4 (for oxidation)[1] | Human |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the pharmacokinetic profiling of novel chemical entities, based on the available literature.
In Vitro Metabolism using Liver S9 Fraction
This assay provides an initial screen for the metabolic stability of a compound.
-
Preparation of S9 Fraction: Liver tissue is homogenized in a suitable buffer and centrifuged at 9000g to pellet cellular debris. The resulting supernatant is the S9 fraction, which contains both microsomal and cytosolic enzymes.
-
Incubation: The test compound (e.g., at a final concentration of 1 µM) is incubated with the liver S9 fraction (e.g., 1 mg/mL protein concentration) in a phosphate buffer (pH 7.4) containing NADPH-regenerating system cofactors (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining over time.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rodents
This study design is used to determine the pharmacokinetic profile of a compound after administration to a living organism.
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing: The compound is administered either intravenously (to determine clearance and volume of distribution) or orally (to determine bioavailability). A typical oral dose might be 10 or 50 mg/kg.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic profiling of a new chemical entity.
Caption: A generalized workflow for the pharmacokinetic profiling of a new drug candidate.
References
Orthogonal Purity Confirmation of 2-Fluoro-4-(furan-3-yl)benzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, ensuring safety and efficacy. For novel compounds such as 2-Fluoro-4-(furan-3-yl)benzoic acid, employing a suite of orthogonal analytical methods is critical for a comprehensive purity profile. Orthogonal methods, which rely on different physicochemical principles, provide a high degree of confidence by minimizing the risk of overlooking impurities that may not be detected by a single technique.[1]
This guide provides a comparative overview of key orthogonal methods for confirming the purity of this compound, complete with detailed experimental protocols and supporting data presented for easy comparison.
Orthogonal Chromatographic Methods: Resolving Impurities
Chromatographic techniques are central to purity analysis, separating the main compound from any impurities. To ensure comprehensive separation, it is essential to use orthogonal chromatographic conditions, such as different stationary phases or mobile phase pH, which can reveal co-eluting peaks not seen in a primary method.[2]
High-Performance Liquid Chromatography (HPLC/UPLC)
Reversed-phase HPLC or UPLC coupled with UV and mass spectrometry (MS) detection is the primary method for assessing the purity of aromatic carboxylic acids. The combination of UV detection provides quantitative information, while the MS detector offers mass identification of the main peak and any impurities.[3]
Table 1: Comparison of Orthogonal HPLC/UPLC Methods
| Parameter | Method A: Reversed-Phase C18 | Method B: Phenyl-Hexyl (Orthogonal) |
| Principle | Separation based on hydrophobicity. | Separation with alternative selectivity, including pi-pi interactions. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B over 15 min | 10% to 90% B over 15 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Detection | UV at 254 nm; MS (ESI+) | UV at 254 nm; MS (ESI+) |
| LOD (UV) | ~0.01% | ~0.01% |
| LOQ (UV) | ~0.03% | ~0.03% |
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. From this, prepare a working solution of 0.1 mg/mL.
-
Instrumentation: Use a UPLC system equipped with a photodiode array (PDA) detector and a single quadrupole or time-of-flight mass spectrometer.
-
Chromatographic Conditions: Employ the parameters outlined in Table 1 for both Method A and Method B.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the UV chromatogram. The mass spectrometer confirms the identity of the main peak and provides mass information for any detected impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique, particularly for identifying volatile and semi-volatile impurities that might not be well-retained or resolved by HPLC. For this compound, derivatization to a more volatile ester (e.g., methyl ester) is typically required. Headspace GC-MS can be particularly useful for identifying highly volatile impurities related to the furan moiety.[4][5][6]
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Derivatization | Esterification with BF₃ in Methanol |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-450 amu |
| LOD | <0.01% |
| LOQ | <0.03% |
-
Derivatization: To 1 mg of the sample, add 1 mL of 14% BF₃ in methanol. Heat at 60 °C for 30 minutes. After cooling, add 1 mL of water and 1 mL of hexane. Vortex and inject the hexane layer.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC-MS Conditions: Use the parameters specified in Table 2.
-
Data Analysis: Purity is assessed by the area percentage of the derivatized main peak. The mass spectrum of each peak is used for identification against spectral libraries and fragmentation patterns.
Spectroscopic and Other Orthogonal Methods
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structure elucidation and quantitative analysis. Quantitative ¹H-NMR can determine the purity of a compound without the need for a reference standard of the analyte itself, by using a certified internal standard.[7][8] ¹⁹F-NMR is also a valuable tool for fluorine-containing compounds, offering high sensitivity and a wide chemical shift range.[3]
Table 3: qNMR Method Parameters
| Parameter | ¹H-qNMR | ¹⁹F-qNMR |
| Spectrometer | 400 MHz or higher | 376 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Internal Standard | Maleic acid (certified) | Trifluoroacetic acid (TFA) (certified) |
| Pulse Program | Single pulse with long relaxation delay (e.g., 30s) | Single pulse with long relaxation delay |
| Number of Scans | ≥ 16 | ≥ 32 |
| Data Processing | Baseline and phase correction, integration | Baseline and phase correction, integration |
| Estimated Precision | ± 1-2% | ± 1-2% |
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H-NMR spectrum using a calibrated spectrometer with the parameters in Table 3, ensuring a sufficient relaxation delay (5-7 times the longest T1) for full signal recovery.
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
Elemental Analysis (CHN/F)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen. For fluorinated compounds, direct fluorine analysis can also be performed. This technique is fundamental for confirming the empirical formula of a pure substance. A deviation of ±0.4% from the calculated values is generally considered acceptable.[7][9]
Table 4: Elemental Analysis Acceptance Criteria
| Element | Theoretical % | Acceptable Range (%) |
| Carbon (C) | 64.72 | 64.32 - 65.12 |
| Hydrogen (H) | 3.46 | 3.06 - 3.86 |
| Fluorine (F) | 9.30 | 8.90 - 9.70 |
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed.
-
Instrumentation: A modern elemental analyzer based on combustion analysis. For fluorine analysis, the instrument must be equipped with a special trap for fluorine, as it is highly reactive.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, and HF after trapping and conversion) are quantitatively measured.
-
Data Analysis: The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula (C₁₁H₇FO₃).
Workflow and Interrelation of Methods
The orthogonal methods described should be used in a logical sequence to build a comprehensive purity profile. An initial assessment by HPLC provides a primary purity value and detects major impurities. Orthogonal HPLC conditions and GC-MS can then be used to search for co-eluting and volatile impurities, respectively. qNMR serves as an independent, non-chromatographic method to confirm the purity value, while elemental analysis validates the elemental composition of the bulk material.
Potential Impurities and Forced Degradation
Understanding the potential impurities is crucial for developing appropriate analytical methods. For this compound, impurities could arise from the synthesis process or from degradation.
-
Synthetic Impurities: These may include starting materials, reagents, intermediates, and by-products. For example, positional isomers (e.g., 4-Fluoro-2-(furan-3-yl)benzoic acid) or related compounds from incomplete reactions could be present.[10]
-
Degradation Products: Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, can help identify potential degradants.[11][12][13][14] For this molecule, hydrolysis of the furan ring or decarboxylation are potential degradation pathways.
Conclusion
No single analytical method can definitively determine the absolute purity of a compound. A combination of orthogonal techniques, as outlined in this guide, is essential for a robust and reliable purity assessment of this compound. By leveraging the different separation and detection principles of HPLC/UPLC, GC-MS, qNMR, and elemental analysis, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and safety of the molecule for its intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pub.norden.org [pub.norden.org]
- 10. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. scispace.com [scispace.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
Navigating the Analytical Maze: A Comparative Guide to Isomeric Purity Analysis of 2-Fluoro-4-(furan-3-yl)benzoic acid
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step. This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of 2-Fluoro-4-(furan-3-yl)benzoic acid, a key building block in medicinal chemistry. We delve into the experimental protocols and present comparative data to aid in the selection of the most suitable analytical technique.
The synthesis of this compound, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can potentially lead to the formation of various positional isomers. These isomers, with the same molecular formula but different arrangements of substituents on the aromatic ring, can exhibit distinct pharmacological and toxicological profiles. Therefore, robust analytical methods are imperative to separate and quantify these impurities.
Unraveling Isomeric Impurities: A Look at the Synthesis
The primary synthetic route to this compound typically involves the Suzuki-Miyaura cross-coupling of a halofluorobenzoic acid derivative with a furanboronic acid or vice versa.[1][2] Potential positional isomers that could arise as impurities include:
-
Isomers from the starting halofluorobenzoic acid: For instance, if the starting material is 4-bromo-2-fluorobenzoic acid, impurities could arise from incomplete bromination or isomerization during synthesis, leading to other bromofluorobenzoic acid isomers.
-
Isomers from the furanboronic acid: The use of furan-2-boronic acid instead of furan-3-boronic acid would result in the formation of 2-Fluoro-4-(furan-2-yl)benzoic acid.
-
Isomers from the coupling reaction: Side reactions or incomplete regioselectivity in the coupling process could also generate other isomers.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on factors such as the physicochemical properties of the isomers, the required sensitivity, and the available instrumentation. Here, we compare three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Migration of charged species in an electric field. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like carboxylic acids. | Excellent for charged and polar compounds. |
| Resolution | High resolving power, especially with modern column technologies (e.g., sub-2 µm particles). | Very high resolving power, particularly with capillary columns. | Extremely high resolving power, capable of separating closely related isomers. |
| Sensitivity | Good sensitivity, depending on the detector (UV, MS). | Excellent sensitivity, especially with mass spectrometric detection. | High sensitivity, particularly with laser-induced fluorescence detection (if applicable). |
| Sample Throughput | Moderate to high. | Moderate, can be time-consuming due to sample preparation (derivatization). | High. |
| Typical Isomers | Positional isomers, stereoisomers (with chiral columns). | Positional isomers, volatile derivatives. | Positional isomers, enantiomers (with chiral selectors). |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for each technique, which may require optimization for the specific isomers of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally the first choice for the analysis of aromatic carboxylic acids.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient elution is often employed for optimal separation.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more retained components.
Typical Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Detection wavelength: 254 nm.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter through a 0.45 µm syringe filter before injection.
A study on the separation of trifluorobenzoic acid and its impurities demonstrated the effectiveness of a Zorbax SB-Aq column with a gradient of triethylamine buffer and an organic solvent mixture.[3] This approach could be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis. Methylation is a common derivatization technique.
Derivatization (Methylation):
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Add a methylating agent (e.g., diazomethane solution or trimethylsilyldiazomethane) dropwise until a persistent yellow color is observed.
-
Quench the excess reagent with a few drops of acetic acid.
-
The resulting methyl ester solution can be directly injected into the GC-MS.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization mode: Electron Ionization (EI).
-
Scan range: m/z 50-500.
GC-MS has been successfully used for the analysis of positional and geometric isomers of fatty acid methyl esters, showcasing its potential for separating similar structures.[4]
Capillary Electrophoresis (CE)
CE offers very high separation efficiency and is particularly well-suited for the analysis of charged species like benzoic acids.
Instrumentation:
-
Capillary electrophoresis system with a UV or DAD detector.
-
Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
Background Electrolyte (BGE):
-
A buffer solution is used to control the pH and conductivity. A common choice is a phosphate or borate buffer.
-
The pH of the BGE is critical for the separation of acids with different pKa values.
-
Organic modifiers like methanol or acetonitrile can be added to the BGE to improve selectivity.
Typical Conditions:
-
Voltage: 20-30 kV.
-
Capillary temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection wavelength: 214 nm.
Studies on the separation of substituted benzoic acids by CE have demonstrated its capability to resolve positional isomers effectively.[5][6][7]
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the decision-making involved, the following diagrams are provided.
Conclusion
The selection of an appropriate analytical method for the isomeric purity analysis of this compound is paramount for ensuring the quality and safety of pharmaceutical products. HPLC stands out as a versatile and robust technique suitable for routine quality control. GC-MS, although requiring derivatization, offers superior resolution and sensitivity, making it ideal for identifying and quantifying trace-level impurities. Capillary electrophoresis provides exceptional resolving power for closely related isomers and is a valuable tool for challenging separations. The choice ultimately depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the available resources. This guide provides a foundational understanding to assist researchers in making an informed decision for their analytical needs.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholars.csus.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Reproducibility of Biological Assays Involving 2-Fluoro-4-(furan-3-yl)benzoic Acid: A Comparative Guide
A critical analysis of the available data on the biological evaluation of 2-Fluoro-4-(furan-3-yl)benzoic acid reveals a significant gap in the scientific literature. To date, no peer-reviewed studies have been published detailing the use of this specific compound in biological assays. Consequently, an assessment of the reproducibility of such assays, including comparisons with alternative compounds and supporting experimental data, cannot be conducted.
This guide, therefore, aims to provide a framework for researchers, scientists, and drug development professionals on how to approach the evaluation of a novel compound like this compound. It will outline the necessary experimental protocols and data presentation formats to establish a reproducible biological assay, drawing on methodologies reported for structurally related furan and benzoic acid derivatives.
Establishing a Reproducible Biological Assay: A Hypothetical Workflow
To rigorously assess the biological activity of a new chemical entity such as this compound and ensure the reproducibility of the findings, a systematic workflow should be implemented. This process would involve initial screening, validation with alternative assays, and a thorough comparison with known reference compounds.
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-(furan-3-yl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Fluoro-4-(furan-3-yl)benzoic acid, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to avoid skin and eye contact.[1][3]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step. Due to its chemical structure, this compound is classified as a halogenated organic waste.[4][5]
Key Steps for Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[2][4] The container should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[2][6]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[6][7] Do not use abbreviations or chemical formulas.[2]
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste or other incompatible waste streams such as acids and bases.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Minor Spills:
-
Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.[6]
-
Ensure Ventilation: Maintain adequate ventilation to disperse any vapors.
-
Absorb Spill: Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spilled chemical.[8] Do not use combustible materials like paper towels for cleanup.[7]
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it in the designated halogenated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water, and dispose of all contaminated materials as hazardous waste.[6][7]
For Major Spills:
In the case of a large spill or if there is a risk of exposure, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office or emergency services.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Final Disposal Procedures
Once the waste container is full, ensure it is tightly sealed.[6] Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[6] Arrange for the disposal of the hazardous waste through your institution's established procedures, which typically involve a certified hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.[8][9]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. wcu.edu [wcu.edu]
- 7. faculty.fgcu.edu [faculty.fgcu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
Essential Safety and Logistical Information for Handling 2-Fluoro-4-(furan-3-yl)benzoic acid
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals engaged in the handling of 2-Fluoro-4-(furan-3-yl)benzoic acid. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[5][6] | To protect against eye irritation or serious eye damage from splashes or airborne particles.[1][7][8] |
| Skin Protection | - Gloves: Disposable nitrile or neoprene gloves should be worn.[5] It is advisable to double-glove. Gloves must be inspected before use and changed immediately upon contamination.[5] - Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and kept buttoned.[5] - Clothing: Long pants and closed-toe, closed-heel shoes are mandatory.[5] | To prevent skin contact which may cause irritation.[1][2][4] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] If engineering controls are insufficient to control airborne dust, a NIOSH/MSHA approved respirator should be used.[2][5][9] | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2][3][4] |
Operational Plan for Safe Handling
A systematic approach is essential when handling this compound to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to control dust.
-
Use spark-proof tools and equipment.[3]
-
Handle the compound gently to avoid creating dust.
-
-
Reaction Setup and Execution:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment after use.
-
Properly label and store any remaining material.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect excess solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container. - Do not mix with other waste streams.[7] |
| Liquid Waste | - Collect any solutions containing this compound in a separate, labeled hazardous waste container. - Do not empty into drains.[1][2] |
| Empty Containers | - Handle uncleaned containers as you would the product itself.[7] - Rinse the container three times with a suitable solvent, collecting the rinsate as hazardous liquid waste. |
All chemical waste must be disposed of in accordance with local, regional, and national regulations.[2]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][11] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3][11] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[3][11] |
In the event of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][2][11]
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 302679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. creativesafetysupply.com [creativesafetysupply.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
